5-(2-Azidoethyl)cytidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H16N6O5 |
|---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
4-amino-5-(2-azidoethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N6O5/c12-9-5(1-2-14-16-13)3-17(11(21)15-9)10-8(20)7(19)6(4-18)22-10/h3,6-8,10,18-20H,1-2,4H2,(H2,12,15,21)/t6-,7?,8+,10-/m1/s1 |
InChI-Schlüssel |
OADAJNNTZFXREZ-LCFZEIEZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
5-(2-Azidoethyl)cytidine: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Azidoethyl)cytidine (B12388037) is a chemically modified nucleoside analog of cytidine (B196190) that has garnered significant interest in biomedical research and drug development. Its unique chemical structure, featuring a reactive azide (B81097) group, enables its versatile application in bioconjugation reactions via "click chemistry." Furthermore, as a cytidine analog, it holds potential as an epigenetic modulator, specifically as an inhibitor of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer and other diseases. This technical guide provides a detailed overview of the synthesis of this compound, its physicochemical and biological properties, and experimental protocols for its synthesis and application.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the readily available nucleoside, cytidine. The key steps involve the protection of the reactive functional groups of cytidine, introduction of a functional group at the C5 position of the pyrimidine (B1678525) ring, and subsequent conversion to the azidoethyl moiety.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway involves the initial protection of the hydroxyl and amino groups of cytidine, followed by iodination at the C5 position. A palladium-catalyzed Heck coupling reaction is then employed to introduce a vinyl group, which is subsequently converted to a 2-hydroxyethyl group via hydroboration-oxidation. Finally, the hydroxyl group is transformed into the desired azide functionality.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from literature procedures for similar nucleoside modifications and should be optimized for the synthesis of this compound.
Protocol 1: Protection of Cytidine
-
Acetylation: To a suspension of cytidine in pyridine (B92270), add acetic anhydride (B1165640) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure. Purify the resulting peracetylated cytidine by silica (B1680970) gel chromatography.
-
Silylation: Alternatively, for more facile deprotection, the hydroxyl groups can be protected using a silyl (B83357) protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in DMF. The amino group can be protected, for example, with a dimethylformamidine group.
Protocol 2: Synthesis of 5-Iodo-Protected Cytidine [1][2]
-
Dissolve the protected cytidine in an appropriate solvent such as DMF.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under vacuum.
-
Purify the crude product by silica gel chromatography to obtain 5-iodo-protected cytidine.
Protocol 3: Synthesis of 5-Vinyl-Protected Cytidine via Heck Coupling [3]
-
To a solution of 5-iodo-protected cytidine in a suitable solvent (e.g., acetonitrile (B52724) or DMF), add a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand.
-
Add a vinyl source, such as vinyl acetate (B1210297) or tributyl(vinyl)tin, and a base (e.g., triethylamine).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction by TLC.
-
After completion, filter the reaction mixture through celite to remove the palladium catalyst.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield 5-vinyl-protected cytidine.
Protocol 4: Synthesis of 5-(2-Hydroxyethyl)-Protected Cytidine via Hydroboration-Oxidation
-
Dissolve 5-vinyl-protected cytidine in anhydrous THF under an inert atmosphere.
-
Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Protocol 5: Synthesis of 5-(2-Azidoethyl)-Protected Cytidine
-
Mesylation: To a solution of 5-(2-hydroxyethyl)-protected cytidine in a dry solvent like dichloromethane (B109758) or pyridine at 0 °C, add methanesulfonyl chloride (MsCl) and a base such as triethylamine. Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Azide Substitution: After the formation of the mesylate is complete (monitored by TLC), add sodium azide (NaN₃) and a suitable solvent like DMF. Heat the reaction mixture to facilitate the SN2 reaction.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Protocol 6: Deprotection to Yield this compound
-
Dissolve the protected this compound in a suitable solvent.
-
For acetyl groups, use a solution of ammonia (B1221849) in methanol. For silyl groups, use a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the final product by chromatography (e.g., silica gel or reverse-phase HPLC) to obtain pure this compound.
Properties of this compound
Physicochemical Properties
Specific quantitative data for this compound is not extensively reported in the literature. However, based on its structure and the properties of similar nucleoside analogs, the following can be inferred:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₆N₆O₅ |
| Molecular Weight | 312.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Likely soluble in water and polar organic solvents like DMSO and DMF. |
| Stability | Should be stored at low temperatures (-20 °C) to prevent degradation of the azide group. |
Biological Properties
This compound is a versatile molecule with significant potential in biological research.
2.2.1. Click Chemistry Reagent
The terminal azide group of this compound allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] This "click chemistry" enables the covalent attachment of alkyne-containing molecules, such as fluorescent dyes, biotin (B1667282) tags, or other biomolecules, for a wide range of applications including:
-
Labeling and tracking of nucleic acids: When incorporated into DNA or RNA, it allows for the visualization and tracking of these molecules in cells.
-
Bioconjugation: It can be used to link nucleic acids to other molecules to create novel therapeutic or diagnostic agents.
2.2.2. Potential as a DNA Methyltransferase (DNMT) Inhibitor
As a cytidine analog, this compound is a potential inhibitor of DNA methyltransferases.[4] DNMTs are enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine in DNA, a key epigenetic modification involved in gene silencing. Many cytidine analogs with modifications at the C5 position are known to inhibit DNMTs.[5]
The proposed mechanism of inhibition involves the incorporation of the analog into DNA during replication. The modified cytosine base can then form a covalent adduct with the DNMT enzyme, leading to its irreversible inhibition and subsequent degradation. This leads to a passive demethylation of the genome during subsequent rounds of DNA replication.
Caption: Proposed mechanism of DNMT inhibition by this compound.
2.2.3. Cytotoxicity Data of Related Cytidine Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-Azacytidine (B1684299) | MOLT4 (Acute Lymphoblastic Leukemia) | 16.51 (24h), 13.45 (48h) | [6] |
| 5-Azacytidine | Jurkat (Acute Lymphoblastic Leukemia) | 12.81 (24h), 9.78 (48h) | [6] |
| 5-Aza-2'-deoxycytidine | A(T1)C1-3 (Hamster Fibrosarcoma) | ~4.4 (2h), ~0.04 (24h) | [7] |
| 5-FdU-ECyd | A2780 (Ovarian Cancer) | 0.04 | [8] |
| 5-FdU-ECyd | A2780cis (Cisplatin-resistant Ovarian Cancer) | 0.02 | [8] |
Experimental Workflows
Workflow for Cellular Labeling using Click Chemistry
This workflow describes the general procedure for labeling nascent DNA in cultured cells with this compound followed by fluorescent detection via click chemistry.
Caption: Workflow for cellular labeling with this compound.
General Protocol for DNA Methyltransferase (DNMT) Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on DNMTs in vitro.[9][10][11]
-
Prepare the reaction mixture: In a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, EDTA, and DTT), a DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites), S-adenosyl-L-methionine (SAM, the methyl donor, which can be radiolabeled for detection), and the DNMT enzyme (e.g., DNMT1).
-
Add the inhibitor: Add varying concentrations of this compound (or a control inhibitor like 5-azacytidine) to the reaction mixtures. Include a no-inhibitor control.
-
Incubate: Incubate the reactions at 37 °C for a specified period (e.g., 1-2 hours) to allow for the methylation reaction to proceed.
-
Stop the reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by heat inactivation.
-
Quantify methylation: The extent of DNA methylation can be quantified using various methods:
-
Radiometric assay: If using radiolabeled SAM, the amount of incorporated radioactivity into the DNA substrate can be measured by scintillation counting after purification of the DNA.
-
ELISA-based assay: Use an antibody that specifically recognizes 5-methylcytosine (B146107) to quantify the amount of methylated DNA.
-
Methylation-sensitive restriction enzyme digestion: Digest the DNA with a restriction enzyme that is blocked by methylation at its recognition site. The amount of undigested (methylated) DNA can be quantified by gel electrophoresis or qPCR.
-
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical tool with dual functionality. Its azide group makes it a versatile component for bioconjugation via click chemistry, enabling the labeling and tracking of nucleic acids and the construction of complex biomolecular architectures. Furthermore, its structural similarity to cytidine positions it as a promising candidate for epigenetic therapy through the inhibition of DNA methyltransferases. The synthetic pathways and experimental protocols provided in this guide offer a foundation for researchers to produce and utilize this compound in their studies. Further investigation into its specific biological activities and optimization of its synthesis are warranted to fully exploit its potential in research and drug development.
References
- 1. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DNA Methyltransferase Activity Assays: Advances and Challenges [thno.org]
Unveiling the Dual Functionality of 5-(2-Azidoethyl)cytidine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Azidoethyl)cytidine is a synthetic nucleoside analog of cytidine (B196190), engineered with two key functional attributes. Structurally, it belongs to the class of 5-substituted cytidine analogs, which are widely recognized for their role as inhibitors of DNA methyltransferases (DNMTs), enzymes that are pivotal in epigenetic regulation. The presence of the 5-(2-azidoethyl) group suggests a mechanism of action analogous to well-characterized DNMT inhibitors such as 5-azacytidine (B1684299) and decitabine. This modification is anticipated to facilitate the covalent trapping of DNMT enzymes, leading to their depletion and subsequent hypomethylation of DNA. Such a mechanism holds significant therapeutic potential in oncology and other diseases characterized by aberrant DNA methylation patterns.
Furthermore, the terminal azide (B81097) moiety on the ethyl substituent introduces a powerful tool for chemical biology. This azide group enables the molecule to participate in bioorthogonal "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This feature allows for the precise, covalent labeling and tracking of this compound within cellular systems, providing a valuable methodology for studying its uptake, distribution, and incorporation into nucleic acids. This technical guide will provide an in-depth exploration of the posited mechanism of action of this compound, drawing parallels with its well-studied analogs, and will furnish detailed experimental protocols to facilitate its investigation and application in research and drug development.
Core Mechanism of Action: DNA Methyltransferase Inhibition
The primary proposed mechanism of action for this compound is the inhibition of DNA methyltransferases (DNMTs). This action is inferred from its structural similarity to other 5-substituted cytidine analogs that have been extensively studied.[1]
Cellular Uptake and Metabolic Activation
Like other nucleoside analogs, this compound is expected to be transported into the cell via nucleoside transporters. Once inside the cell, it undergoes a series of enzymatic modifications to become activated. This process typically involves phosphorylation by cellular kinases to its triphosphate form, 5-(2-Azidoethyl)deoxycytidine triphosphate. This active metabolite can then be recognized by DNA polymerases during DNA replication and incorporated into the newly synthesized DNA strand in place of the natural nucleotide, deoxycytidine.
Covalent Trapping of DNA Methyltransferases
The key event in the mechanism of action occurs after the incorporation of this compound into DNA. DNMTs, in their catalytic cycle, form a transient covalent bond with the C6 position of the cytosine ring to facilitate the transfer of a methyl group to the C5 position. In the case of 5-substituted cytidines like this compound, the presence of a substituent at the C5 position disrupts this catalytic process. The enzyme becomes covalently and irreversibly trapped to the modified cytosine within the DNA. This trapping leads to the depletion of active DNMTs within the cell, resulting in a passive, replication-dependent demethylation of the genome.
Signaling Pathway: DNA Methyltransferase Inhibition by this compound
Caption: Proposed metabolic activation and mechanism of DNMT inhibition by this compound.
Bioorthogonal Chemistry: A Tool for Tracking and Labeling
The azidoethyl group of this compound provides a bioorthogonal handle for click chemistry. This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and quantification of the compound's cellular fate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common click chemistry reaction is the CuAAC, where the azide on this compound reacts with a terminal alkyne-containing reporter molecule in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, allowing for robust labeling in complex biological samples.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For live-cell imaging where the cytotoxicity of copper is a concern, SPAAC can be employed. This reaction utilizes a strained cyclooctyne (B158145) derivative that reacts with the azide without the need for a catalyst.
Experimental Workflow: Click Chemistry Labeling
Caption: General workflow for labeling this compound in cells using click chemistry.
Quantitative Data
As of the latest literature review, specific quantitative data for this compound, such as IC50 values for DNMT inhibition or kinetic parameters, are not publicly available. Researchers are encouraged to perform the assays detailed in the experimental protocols section to determine these values. For comparative purposes, the IC50 values for related compounds are provided below.
| Compound | Target | IC50 Value | Cell Line |
| 5-Azacytidine | DNMT1 | ~1-10 µM | Various Cancer Cell Lines |
| Decitabine (5-aza-2'-deoxycytidine) | DNMT1 | ~0.1-1 µM | Various Cancer Cell Lines |
| Zebularine | DNMTs | ~100-400 µM | Various Cancer Cell Lines |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the mechanism of action of this compound.
In Vitro DNA Methyltransferase Activity Assay
This assay is designed to measure the direct inhibitory effect of this compound triphosphate on DNMT activity.
Materials:
-
Recombinant human DNMT1
-
S-adenosyl-L-[methyl-³H]-methionine
-
Hemimethylated DNA substrate
-
This compound triphosphate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, hemimethylated DNA substrate, and varying concentrations of this compound triphosphate.
-
Initiate the reaction by adding recombinant DNMT1 and S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 6N HCl) and spotting the mixture onto DE81 filter paper.
-
Wash the filter paper to remove unincorporated [³H]-methionine.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Cellular Uptake and Incorporation Assay
This protocol uses click chemistry to quantify the amount of this compound incorporated into cellular DNA.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
DNA purification kit
-
Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)
-
Click chemistry reaction buffer (containing copper sulfate, a reducing agent, and a copper ligand)
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Purify the genomic DNA using a DNA purification kit.
-
Quantify the amount of purified DNA.
-
Perform the click chemistry reaction by incubating the purified DNA with the alkyne-fluorophore and the click reaction buffer.
-
Purify the labeled DNA to remove unreacted reagents.
-
Measure the fluorescence of the labeled DNA using a fluorometer.
-
Normalize the fluorescence signal to the amount of DNA to determine the extent of incorporation.
Live-Cell Imaging of this compound
This protocol allows for the visualization of this compound localization within living cells using SPAAC.
Materials:
-
Cell line of interest grown on glass-bottom dishes
-
This compound
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with fresh medium to remove unincorporated compound.
-
Add the cyclooctyne-fluorophore conjugate to the cells and incubate for a short period (e.g., 30 minutes).
-
Wash the cells to remove the excess dye.
-
Replace the medium with live-cell imaging medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters.
Conclusion
This compound is a promising research tool with a dual mechanism of action. Its role as a putative DNA methyltransferase inhibitor makes it a valuable compound for studying epigenetic regulation and for potential therapeutic development. The integrated azido (B1232118) group for click chemistry provides a powerful method for elucidating its own mechanism of action and for broader applications in chemical biology. The experimental protocols provided in this guide offer a framework for the comprehensive investigation of this and other novel nucleoside analogs. Further research is warranted to fully characterize its biological activity and to explore its full potential in various research and clinical settings.
References
5-(2-Azidoethyl)cytidine for Nascent RNA Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and isolate newly transcribed RNA is crucial for understanding the dynamic regulation of gene expression. Metabolic labeling with nucleoside analogs that carry bioorthogonal functional groups has become a powerful tool for studying nascent RNA biology. 5-(2-Azidoethyl)cytidine (AEC) is a cytidine (B196190) analog functionalized with an azide (B81097) group, designed for the metabolic labeling of newly synthesized RNA.[1][2] Once incorporated into RNA during transcription, the azide moiety allows for covalent ligation to a variety of reporter molecules via "click chemistry."[1][2][3][4] This enables the visualization, enrichment, and downstream analysis of the nascent transcriptome.
This technical guide provides a comprehensive overview of the principles and methodologies for using this compound in nascent RNA labeling experiments. While specific performance data for AEC is limited in the peer-reviewed literature, this guide extrapolates from the well-characterized behavior of other azido- and ethynyl-modified nucleosides to provide a robust framework for its application.
Principle of AEC-based Nascent RNA Labeling
The workflow for AEC-based nascent RNA labeling involves three key steps:
-
Metabolic Incorporation: Cells or organisms are incubated with AEC, which is taken up by the cells and metabolically converted into its triphosphate form. This activated analog is then incorporated into newly synthesized RNA by RNA polymerases in place of the natural cytidine triphosphate.
-
Click Chemistry Reaction: The azide group incorporated into the nascent RNA is then covalently linked to a reporter molecule containing a terminal alkyne (for copper-catalyzed azide-alkyne cycloaddition, CuAAC) or a strained alkyne (for strain-promoted azide-alkyne cycloaddition, SPAAC).[1][2][3][4] Reporter molecules can include fluorophores for imaging or biotin (B1667282) for affinity purification.
-
Downstream Analysis: The labeled nascent RNA can then be visualized by fluorescence microscopy, enriched for sequencing-based transcriptomic analysis, or used in other downstream applications to study RNA synthesis, turnover, and localization.
Metabolism and Incorporation of AEC
While the specific metabolic pathway for AEC has not been detailed in the literature, it is expected to follow the general route of other cytidine analogs. Upon entering the cell, likely via nucleoside transporters, AEC is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate (B83284), and finally, its active triphosphate form (AEC-TP). The primary kinase responsible for the initial phosphorylation of many cytidine analogs is uridine-cytidine kinase (UCK) or deoxycytidine kinase (dCK). For instance, the related compound 2'-azidocytidine is phosphorylated by dCK.[5][6] AEC-TP can then be utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into nascent RNA transcripts.
Important Consideration: Specificity of Incorporation
A critical aspect of using nucleoside analogs is their specificity for RNA over DNA. Some ethynylated ribonucleosides, including 5-ethynyluridine (B57126) (EU) and 5-ethynylcytidine (B1258090) (EC), have been shown to be incorporated into DNA in certain animal species.[7] This is thought to occur through the action of ribonucleotide reductase, which can convert the ribonucleoside diphosphate to its deoxyribonucleoside counterpart. It is crucial to perform control experiments, such as DNase treatment or co-labeling with a DNA-specific marker (e.g., EdU or BrdU), to validate the specificity of AEC for RNA in the experimental system of choice.
Comparative Data of Nascent RNA Labeling Reagents
The choice of a metabolic label depends on several factors, including labeling efficiency, cytotoxicity, and the specific requirements of the downstream application. The following table summarizes key quantitative parameters for commonly used nascent RNA labeling reagents. Data for AEC is not currently available in the peer-reviewed literature and would need to be determined empirically.
| Labeling Reagent | Principle of Detection | Typical Labeling Efficiency | Signal-to-Noise Ratio | Perturbation to RNA Function | Key Advantages | Key Disadvantages |
| This compound (AEC) | Click Chemistry (Azide) | Not reported | Not reported | Not reported | Amenable to Cu-free click chemistry (SPAAC) | Lack of published characterization data |
| 5-Ethynyluridine (EU) | Click Chemistry (Alkyne) | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-labeled nuclear RNA) | Good, allows for affinity purification | Minimal | High labeling efficiency, versatile for imaging and enrichment | Potential for DNA incorporation in some species, CuAAC can cause RNA degradation |
| 4-Thiouridine (4sU) | Thiol-specific biotinylation or T-to-C conversion upon sequencing | >90% conversion rates for TUC-seq | High, especially with sequencing-based detection | Minimal | Well-established, allows for time-resolved studies (SLAM-seq) | Biotinylation can be harsh, less suitable for in situ imaging |
| 5-Bromouridine (BrU) | Immunodetection | Variable | Good | Can be cytotoxic at high concentrations | Long history of use | Antibody-based detection can have limited sensitivity and tissue penetration |
| 2'-Azidocytidine (2'-AzCyd) | Click Chemistry (Azide) | High (0.3% of total Cytidine) | Good | Low cytotoxicity | Amenable to SPAAC, shows some polymerase specificity (Pol I) | Requires overexpression of dCK for efficient labeling in some cell types |
Experimental Protocols
The following protocols are adapted from established methods for EU and 4sU labeling and should serve as a starting point for optimization when using AEC.
Metabolic Labeling of Nascent RNA in Cultured Cells
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., coverslips for imaging, multi-well plates for other assays) and grow to the desired confluency (typically 70-90%).
-
Preparation of AEC Stock Solution: Prepare a 100 mM stock solution of AEC in sterile, nuclease-free DMSO or water. Store at -20°C.
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of AEC. A starting concentration of 0.1-1 mM is recommended, with an incubation time of 1-4 hours. These parameters should be optimized for the specific cell type and experimental goals.
-
Cell Lysis or Fixation:
-
For RNA isolation: Wash the cells twice with ice-cold PBS, then lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol).
-
For imaging: Wash the cells twice with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Click Chemistry Reaction for Fluorescence Imaging (CuAAC)
This protocol is for fixed and permeabilized cells.
-
Permeabilization: After fixation, wash the cells three times with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
3 µL of alkyne-fluorophore stock solution (e.g., 10 mM Alexa Fluor 488 Alkyne)
-
10 µL of 50 mM CuSO₄ solution
-
20 µL of 500 mM sodium ascorbate (B8700270) solution (freshly prepared)
-
467 µL of PBS
-
-
Reaction: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells three times with PBS containing 0.5% Triton X-100. Proceed with counterstaining (e.g., DAPI for nuclei) and mounting for microscopy.
Biotinylation of AEC-labeled RNA for Enrichment (CuAAC)
This protocol is for isolated total RNA.
-
RNA Quantification: Quantify the isolated total RNA. Typically, 1-10 µg of total RNA is used per reaction.
-
Click Reaction Cocktail: Prepare the click reaction cocktail. For a 50 µL reaction, mix the following in order:
-
1-10 µg of AEC-labeled total RNA in 34 µL of nuclease-free water
-
5 µL of 10X reaction buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
2 µL of 10 mM Alkyne-Biotin
-
5 µL of 50 mM CuSO₄
-
4 µL of 500 mM sodium ascorbate (freshly prepared)
-
-
Reaction: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol (B145695) precipitation.
-
Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA. Wash the beads extensively to remove unlabeled RNA.
-
Elution: Elute the captured RNA from the beads for downstream analysis, such as RT-qPCR or library preparation for next-generation sequencing.
Conclusion
This compound is a promising reagent for the metabolic labeling of nascent RNA, offering the versatility of click chemistry for detection and enrichment. Its azide functionality allows for the use of both copper-catalyzed and copper-free ligation strategies, the latter being particularly advantageous for live-cell applications. However, researchers should be aware of the limited characterization of AEC in the scientific literature and the potential for off-target labeling of DNA, which necessitates careful experimental validation. The protocols and comparative data provided in this guide offer a solid foundation for incorporating AEC into studies of transcriptional dynamics, RNA processing, and other areas of RNA biology. As with any new reagent, empirical optimization of labeling conditions and validation of specificity are paramount to achieving robust and reliable results.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of RNA 5'-Azides and Their Application for Labeling, Ligation, and Cyclization Via Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fast and non-toxic in situ hybridization without blocking of repetitive sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Insights: A Technical Guide to the Click Chemistry Applications of 5-(2-Azidoethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of 5-(2-Azidoethyl)cytidine, a versatile cytidine (B196190) analog, in the realm of click chemistry. As a bioorthogonal chemical reporter, this molecule offers a powerful tool for labeling and tracking RNA, as well as for developing novel therapeutic strategies. This document provides a comprehensive overview of its synthesis, click chemistry reactions, and potential biological activities, complete with detailed experimental protocols and data presented for easy comparison.
Introduction to this compound
This compound is a modified nucleoside that incorporates an azide (B81097) functional group at the 5-position of the cytidine base. This chemical handle allows for its participation in highly specific and efficient "click" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions enable the covalent attachment of a wide range of reporter molecules, such as fluorophores and biotin (B1667282) tags, to RNA molecules that have incorporated this compound.
Beyond its utility in RNA labeling, this compound is also a cytidine analog. Similar to other cytidine analogs like 5-azacytidine (B1684299) and decitabine, it has the potential to act as an inhibitor of DNA methyltransferases (DNMTs). This property opens up avenues for its investigation as a potential anti-metabolic and anti-tumor agent.
This guide will delve into the practical aspects of utilizing this compound in a research setting, providing the necessary information to design and execute experiments for RNA analysis and to explore its therapeutic potential.
Synthesis of this compound
Proposed Synthesis Pathway:
A likely synthetic strategy involves a multi-step process starting from a protected cytidine derivative. This would typically involve the introduction of a reactive group at the 5-position, which can then be converted to the azidoethyl moiety.
Click Chemistry Reactions
The azide group of this compound is the key to its utility in click chemistry. It can readily participate in two major types of bioorthogonal reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is fast, high-yielding, and can be performed in aqueous buffers, making it suitable for biological samples.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms where copper toxicity is a concern.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific cell types or experimental conditions.
Metabolic Labeling of RNA in Cell Culture
This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Nuclease-free water
Procedure:
-
Seed mammalian cells in a culture plate at a density that will allow for logarithmic growth during the labeling period.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 10-100 mM.
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (typically in the range of 10-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Lyse the cells and isolate the total RNA using a standard RNA extraction protocol.
-
Quantify the concentration and assess the purity of the isolated RNA using a spectrophotometer.
-
The azide-modified RNA is now ready for downstream click chemistry reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Labeling
This protocol details the labeling of azide-modified RNA with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified RNA (from Protocol 4.1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 7.5)
-
Nuclease-free water
-
RNA purification method (e.g., ethanol (B145695) precipitation or spin column)
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following in order:
-
Azide-modified RNA (1-10 µg)
-
Nuclease-free water to a final volume of 50 µL
-
Alkyne-functionalized fluorescent dye (to a final concentration of 100-500 µM)
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
-
Prepare a fresh stock solution of 50 mM CuSO₄ in nuclease-free water.
-
Prepare a fresh stock solution of 500 mM sodium ascorbate in nuclease-free water.
-
Add 1 µL of the 50 mM CuSO₄ solution to the reaction mixture.
-
Add 1 µL of the 500 mM sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled RNA from unreacted dye and catalyst using a suitable method like ethanol precipitation or an RNA cleanup spin column.
-
Resuspend the purified, fluorescently labeled RNA in nuclease-free water.
-
The labeled RNA can be visualized by gel electrophoresis and fluorescence imaging.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for RNA Labeling
This protocol describes the copper-free labeling of azide-modified RNA with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified RNA (from Protocol 4.1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Nuclease-free water
-
RNA purification method
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve 1-10 µg of azide-modified RNA in 50 µL of PBS.
-
Add the DBCO-functionalized fluorescent dye to a final concentration of 100-200 µM.
-
Incubate the reaction at 37°C for 1-2 hours, protected from light.
-
Purify the labeled RNA using an appropriate method to remove the unreacted dye.
-
Resuspend the purified, labeled RNA in nuclease-free water.
-
Analyze the labeled RNA by fluorescence detection.
DNA Methyltransferase (DNMT) Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on DNMT activity.
Materials:
-
Nuclear extract containing DNMTs
-
Poly(dI-dC)·poly(dI-dC) DNA substrate
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM EDTA, 50 mM KCl, 10% glycerol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(dI-dC)·poly(dI-dC) (1 µg), and S-adenosyl-L-[methyl-³H]-methionine (1 µCi).
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Initiate the reaction by adding 5-10 µg of nuclear extract.
-
Incubate the reactions for 1 hour at 37°C.
-
Stop the reaction by spotting the mixture onto DE-81 filter paper discs.
-
Wash the filter discs three times with 0.5 M sodium phosphate (B84403) buffer (pH 7.0) to remove unincorporated radiolabel.
-
Wash the discs once with ethanol and allow them to air dry.
-
Place the discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of DNMT inhibition for each concentration of this compound relative to the control.
Quantitative Data
While specific quantitative data for this compound is limited in the literature, data from analogous compounds can provide valuable context and a framework for the types of analyses that should be performed.
Table 1: Cytotoxicity of the Related Compound 5-aza-2'-deoxycytidine in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT116 | Colon Carcinoma | ~0.3 | 72 |
| HT22 | Mouse Hippocampal | ~5-20 | 24 |
| A(T1)C1-3 | Hamster Fibrosarcoma | ~0.04 (0.01 µg/ml) | 24 |
| A(T1)C1-3 | Hamster Fibrosarcoma | ~4.4 (1.0 µg/ml) | 2 |
Note: The data in this table is for 5-aza-2'-deoxycytidine and is provided as a reference. The cytotoxicity of this compound should be determined experimentally.
Table 2: Quantification of RNA Labeling with the Analogous 2'-azidocytidine
| Condition | Labeled Nucleoside | % of Total Cytidine |
| Control Cells + 2'-AzCyd | 2'-azidocytidine | ~0.07% |
| dCK Overexpressing Cells + 2'-AzCyd | 2'-azidocytidine | ~0.3% |
Note: This data is for 2'-azidocytidine and demonstrates a method for quantifying the incorporation of azido-modified nucleosides into cellular RNA.[1] A similar analysis would be crucial for characterizing the labeling efficiency of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and potential mechanisms of action for this compound.
References
The Core of Nascent RNA Investigation: An In-depth Technical Guide to Metabolic Labeling with Cytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metabolic labeling with cytidine (B196190) analogs, a powerful technique for studying newly synthesized RNA. We delve into the core principles, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize key pathways and workflows to facilitate a deeper understanding of this technology and its applications in research and drug development.
Introduction: Unveiling the Dynamics of the Transcriptome
The transcriptome is a dynamic landscape, constantly changing in response to cellular signals, environmental stimuli, and disease states. Understanding the kinetics of RNA synthesis and degradation is crucial for elucidating gene regulation and identifying novel therapeutic targets. Metabolic labeling with nucleoside analogs offers a robust method to specifically tag and isolate nascent RNA, providing a snapshot of active transcription. Cytidine analogs, in particular, are valuable tools in this endeavor, allowing for the bioorthogonal labeling and subsequent visualization or enrichment of newly transcribed RNA molecules.
The Fundamental Principle: Bioorthogonal Labeling of Nascent RNA
Metabolic labeling with cytidine analogs hinges on the cell's natural nucleotide salvage pathway. Exogenously supplied cytidine analogs are taken up by cells and phosphorylated by kinases, such as uridine-cytidine kinase (UCK2), to their triphosphate form.[1][2] These modified nucleotides are then incorporated into elongating RNA chains by RNA polymerases during transcription.
The key feature of these analogs is the presence of a bioorthogonal functional group, typically an alkyne or an azide (B81097). This chemical handle does not interfere with the biological processes of transcription but allows for a highly specific chemical reaction with a corresponding probe. The most common bioorthogonal reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3][][5] This reaction forms a stable triazole linkage between the modified RNA and a reporter molecule, which can be a fluorophore for imaging or a biotin (B1667282) tag for affinity purification.[6][7]
Key Cytidine Analogs in Metabolic Labeling
Several cytidine analogs have been developed for metabolic labeling of RNA. The choice of analog can depend on the specific application, cell type, and desired downstream analysis.
| Cytidine Analog | Key Features | Primary Applications | References |
| 5-Ethynylcytidine (EC) | Contains an alkyne group for click chemistry. Efficiently incorporated into RNA but not DNA. Faster metabolic rate compared to 5-ethynyluridine (B57126) (EU). | Visualization of newly synthesized RNA, Quantification of transcription rates. | [8] |
| N4-Allylcytidine (a4C) | Contains an allyl group that can be chemically modified post-labeling to induce base misincorporation during reverse transcription. | RNA labeling and chemical sequencing at single-base resolution. | [1][2][9][10] |
| 2'-Azidocytidine (AzC) | Contains an azide group for click chemistry. Can be used for cell-specific labeling in conjunction with engineered enzymes. | General RNA metabolic labeling, Cell-specific RNA profiling. | [1][10] |
| Fluorescent Bicyclic and Tricyclic Cytidine Analogs | Intrinsically fluorescent nucleosides that become incorporated into RNA. Require overexpression of UCK2 for efficient incorporation. | Live-cell imaging of bulk RNA dynamics. | [11][12][13] |
Experimental Workflows and Protocols
The experimental workflow for metabolic labeling with cytidine analogs can be broadly divided into three stages: labeling, ligation (click chemistry), and downstream analysis.
General Experimental Workflow
The following diagram illustrates the general workflow for metabolic labeling of nascent RNA with a cytidine analog followed by either fluorescence imaging or sequencing.
References
- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bioorthogonal metabolic labeling of nascent RNA in neurons improves the sensitivity of transcriptome-wide profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(2-Azidoethyl)cytidine Incorporation into RNA Transcripts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for incorporating 5-(2-Azidoethyl)cytidine (AEC) into RNA transcripts. It covers the synthesis of the necessary precursor, its enzymatic incorporation into RNA via in vitro transcription, and subsequent bioorthogonal labeling for downstream applications. Detailed experimental protocols, quantitative data from analogous compounds, and visual workflows are presented to facilitate the application of this powerful tool in RNA research and therapeutic development.
Introduction
The ability to label and track RNA molecules is crucial for understanding their lifecycle, from synthesis and processing to localization, function, and degradation. The introduction of bioorthogonal functional groups into RNA provides a powerful handle for its subsequent chemical modification with a variety of probes, including fluorophores, biotin, and affinity tags. This compound is a modified nucleoside that, when incorporated into RNA, introduces an azide (B81097) group. This azide moiety can be specifically and efficiently labeled using "click chemistry," namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2] This guide details the core techniques required to utilize AEC for RNA labeling.
Synthesis of this compound-5'-triphosphate (AEC-TP)
The successful incorporation of AEC into RNA via in vitro transcription requires its 5'-triphosphate form (AEC-TP). The synthesis of AEC-TP is a two-step process: the synthesis of the this compound nucleoside, followed by its triphosphorylation.
Synthesis of this compound
Triphosphorylation of this compound
The conversion of the AEC nucleoside to its 5'-triphosphate is a critical step. The Yoshikawa method is a widely used one-pot procedure for the 5'-triphosphorylation of unprotected nucleosides.[3] This method utilizes phosphorus oxychloride (POCl₃) to generate a reactive phosphorodichloridate intermediate, which is then reacted with pyrophosphate.
References
The Role of Cytidine Analogs in DNA Methyltransferase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Epigenome with Cytidine (B196190) Analogs
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. This process, primarily mediated by a family of enzymes known as DNA methyltransferases (DNMTs), involves the addition of a methyl group to the C5 position of cytosine residues, typically within CpG dinucleotides. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. This has led to the development of therapeutic strategies aimed at inhibiting DNMTs to reverse this epigenetic silencing.
Cytidine analogs represent a prominent class of DNMT inhibitors. These molecules, structurally similar to the natural nucleoside cytidine, become incorporated into DNA during replication. Their modified structure disrupts the normal function of DNMTs, leading to a cascade of events that ultimately results in the depletion of these enzymes and a global reduction in DNA methylation.
This technical guide will delve into the core mechanisms of DNMT inhibition by cytidine analogs, using the well-characterized drug 5-aza-2'-deoxycytidine (Decitabine) as a primary example. Furthermore, we will explore the application of modified cytidine analogs, such as 5-(2-Azidoethyl)cytidine , as chemical probes for studying DNMTs and their interactions through bioorthogonal chemistry.
Mechanism of Action: Covalent Trapping and Degradation of DNMTs
The inhibitory action of cytidine analogs like 5-aza-2'-deoxycytidine is a multi-step process that hinges on their incorporation into newly synthesized DNA. Once integrated into the genome, these fraudulent bases become targets for DNMTs, particularly the maintenance methyltransferase DNMT1, during subsequent rounds of DNA replication.
The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. This forms a transient covalent intermediate. Following the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of the cytosine, a series of chemical rearrangements normally leads to the resolution of this covalent bond and the release of the enzyme from the DNA.
However, when a DNMT encounters a cytidine analog like 5-aza-2'-deoxycytidine, this process is irrevocably stalled. The presence of a nitrogen atom at the C5 position of the pyrimidine (B1678525) ring in 5-aza-2'-deoxycytidine prevents the final β-elimination step required to release the enzyme. This results in the formation of a stable, covalent adduct between the DNMT and the DNA.[1] This "trapping" of the enzyme on the DNA marks it for proteasomal degradation, leading to a progressive depletion of cellular DNMT levels.[2][3] The subsequent passive, replication-dependent dilution of methylation patterns on the daughter DNA strands leads to global hypomethylation and the potential re-expression of silenced genes.[4]
Quantitative Data for 5-aza-2'-deoxycytidine (Decitabine)
The following table summarizes representative quantitative data for the effects of 5-aza-2'-deoxycytidine on various cancer cell lines. It is important to note that the IC50 values and other endpoints can vary significantly depending on the cell line, exposure time, and assay conditions.
| Parameter | Cell Line | Exposure Time | Value | Reference |
| IC50 (Cell Viability) | HCT-116 (Colon Cancer) | 24 h | 4.08 ± 0.61 µM | [5] |
| HCT-116 (Colon Cancer) | 48 h | 3.18 ± 0.50 µM | [5] | |
| TF-1 (Erythroleukemia) | Not Specified | < 0.05 µM | [6][7] | |
| U937 (Histiocytic Lymphoma) | Not Specified | < 0.05 µM | [6][7] | |
| HL-60 (Promyelocytic Leukemia) | 24 h | ~0.1 µM | [8] | |
| Calu-6 (Lung Carcinoma) | 4 h | ~0.5 µM | [8] | |
| Apoptosis Induction | Caco-2 (Colon Cancer) | 24 h | Significant increase vs. control (P < 0.001) | |
| Caco-2 (Colon Cancer) | 48 h | Further significant increase vs. 24h (P < 0.001) | [9] | |
| DNMT1 Protein Depletion | HCT-116 (Colon Cancer) | 6 h (1 µM) | Reduction observed | [10] |
| HCT-116 (Colon Cancer) | 8 h (1 µM) | Massively reduced levels | [10] | |
| HeLa (Cervical Cancer) | 12 h (5 µM) | Undetectable levels |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol provides a method for determining the cytotoxic effects of a DNMT inhibitor on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-aza-2'-deoxycytidine (Decitabine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 5-aza-2'-deoxycytidine in complete culture medium. A typical concentration range is 0.1 µM to 20 µM.[1][9] Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of DNMT1 Protein Levels
This protocol describes how to assess the depletion of DNMT1 protein following treatment with a cytidine analog.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
6-well plates
-
5-aza-2'-deoxycytidine
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-DNMT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the desired concentration of 5-aza-2'-deoxycytidine (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24 hours).[10]
-
Harvest cells by scraping in ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal loading.
This compound: A Chemical Probe for Click Chemistry
While cytidine analogs like decitabine (B1684300) are used therapeutically, other analogs are designed as research tools. This compound is one such molecule. The key feature of this compound is the azidoethyl group attached to the C5 position of the cytosine ring. The azide (B81097) group is a versatile functional handle for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[11]
The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule.[2]
Because this compound is a cytidine analog, it is expected to be incorporated into DNA and subsequently form covalent adducts with DNMTs in the same manner as decitabine. However, the presence of the azide group provides a unique opportunity to label and identify the trapped DNMTs and potentially other interacting proteins. After treating cells with this compound, a reporter molecule containing an alkyne group (e.g., a fluorescent dye or biotin) can be "clicked" onto the azido (B1232118) group of the incorporated nucleoside. This allows for the visualization, isolation, and identification of the proteins that are covalently bound to the modified DNA.
Hypothetical Experimental Workflow using this compound
The following workflow outlines a potential experiment to label and identify DNMTs using this compound.
-
Cell Treatment: Culture cells and treat them with this compound to allow for its incorporation into DNA and the formation of covalent protein-DNA adducts.
-
Cell Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA, which will have the protein adducts covalently attached.
-
Click Chemistry Reaction: Perform a CuAAC reaction by adding an alkyne-tagged reporter molecule (e.g., alkyne-biotin), a copper(I) catalyst, and a ligand to the isolated DNA.
-
Affinity Purification: If using alkyne-biotin, the biotinylated DNA-protein adducts can be captured and purified using streptavidin-coated beads.
-
Protein Identification: The captured proteins can be eluted from the beads and identified using mass spectrometry.
Conclusion
Cytidine analogs are powerful tools for both the therapeutic inhibition of DNA methyltransferases and for fundamental research into the mechanisms of DNA methylation. While drugs like 5-aza-2'-deoxycytidine have established clinical utility, the development of chemically modified analogs such as this compound opens up new avenues for discovery. By combining the covalent trapping mechanism of cytidine analogs with the specificity of click chemistry, researchers can develop innovative approaches to identify the targets of these drugs, explore the protein complexes involved in the DNA damage response to these agents, and ultimately design more effective and targeted epigenetic therapies. This guide provides a foundational understanding of the principles and methodologies that underpin the use of these important molecules in cancer research and drug development.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. interchim.fr [interchim.fr]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biosynth.com [biosynth.com]
An In-depth Technical Guide to 5-(2-Azidoethyl)cytidine: Chemical Structure, Reactivity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Azidoethyl)cytidine is a chemically modified nucleoside analog that has emerged as a valuable tool in chemical biology and drug development. Its unique structure, featuring an azidoethyl group at the 5-position of the cytidine (B196190) base, enables its participation in highly specific and efficient bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and applications of this compound, with a focus on its use in labeling and tracking RNA and other biomolecules.
Chemical Structure
This compound is a cytidine analog where an azidoethyl group (-CH₂CH₂N₃) is attached to the C5 position of the pyrimidine (B1678525) ring. The core structure consists of a cytosine base linked to a ribose sugar moiety.
Systematic Name: 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(2-azidoethyl)pyrimidin-2(1H)-one
Molecular Formula: C₁₁H₁₆N₆O₅
Molecular Weight: 312.28 g/mol
Structure:
Caption: Chemical structure of this compound.
Reactivity and "Click Chemistry"
The key to the utility of this compound lies in the reactivity of its terminal azide (B81097) group. This group can undergo highly specific and efficient cycloaddition reactions with alkynes, a process famously known as "click chemistry".[1][2] This bioorthogonal reaction is characterized by its high yield, tolerance of a wide range of functional groups and solvents, and the formation of a stable triazole linkage.
Two main types of azide-alkyne cycloadditions are employed with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is catalyzed by copper(I) ions and proceeds rapidly at room temperature.[1][3] It is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][4] The relief of ring strain provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living cells.[1][4]
Caption: Click chemistry reactions of this compound.
Quantitative Data
While specific kinetic data for this compound is not extensively published, the reaction rates for CuAAC and SPAAC are generally very high. CuAAC reactions typically have second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹, while SPAAC reactions with common cyclooctynes like DBCO have rate constants around 1 M⁻¹s⁻¹. The yields for these reactions are consistently high, often exceeding 90%.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₆O₅ | |
| Molecular Weight | 312.28 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | [1] |
| Purity (typical) | ≥95% |
Experimental Protocols
Synthesis and Purification of this compound
A general synthetic route to 5-substituted pyrimidine nucleosides involves the palladium-catalyzed Sonogashira coupling of a 5-halocytidine derivative with a suitable alkyne, followed by reduction and conversion to the azide.
A detailed, generalized protocol is as follows:
-
Protection of Cytidine: The amino and hydroxyl groups of cytidine are protected using standard protecting groups (e.g., benzoyl for hydroxyls and N,N-dimethylformamide dimethyl acetal (B89532) for the amino group).
-
Halogenation: The 5-position of the protected cytidine is halogenated, typically using N-iodosuccinimide to introduce an iodine atom.
-
Sonogashira Coupling: The 5-iodocytidine (B14750) derivative is coupled with an appropriately protected 2-azido-1-ethyne under palladium and copper catalysis.
-
Deprotection: The protecting groups are removed under basic conditions (e.g., with ammonia (B1221849) in methanol) to yield this compound.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography.
Metabolic Labeling of RNA with this compound
This protocol describes the incorporation of this compound into nascent RNA in cultured cells.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Labeling: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for the desired period to allow for incorporation of the analog into newly synthesized RNA.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract the total RNA using a standard RNA purification kit.
Caption: Workflow for metabolic labeling of RNA.
Click Chemistry Reaction on Labeled RNA
This protocol describes the conjugation of a reporter molecule (e.g., a fluorescent alkyne) to the azide-modified RNA.
For CuAAC:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified RNA, the alkyne-functionalized reporter molecule, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in a suitable buffer.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the labeled RNA from the reaction mixture using an appropriate method, such as ethanol (B145695) precipitation or a spin column, to remove excess reagents.
For SPAAC:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified RNA and the strained cyclooctyne-functionalized reporter molecule in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used.
-
Purification: Purify the labeled RNA as described for the CuAAC reaction.
Applications in Research and Drug Development
The ability to specifically label and visualize biomolecules is crucial for understanding their function in complex biological systems. This compound serves as a powerful tool for:
-
RNA Labeling and Tracking: Metabolic labeling with this compound allows for the visualization of newly synthesized RNA within cells, providing insights into transcription, RNA processing, transport, and localization.
-
Pulse-Chase Experiments: By controlling the timing of labeling, researchers can perform pulse-chase experiments to study RNA turnover and degradation rates.
-
Identification of RNA-Binding Proteins: The azide handle can be used to attach cross-linking agents, enabling the identification of proteins that interact with specific RNA molecules.
-
Drug Delivery and Targeting: The click chemistry handle can be used to conjugate drugs or targeting moieties to RNA molecules for therapeutic applications.
Conclusion
This compound is a versatile and powerful tool for the study of RNA and other biomolecules. Its ability to participate in highly efficient and specific bioorthogonal click chemistry reactions has made it an invaluable reagent for researchers in chemical biology, molecular biology, and drug development. The detailed information and protocols provided in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.
References
Bioorthogonal Labeling of RNA with 5-(2-Azidoethyl)cytidine: A Technical Guide
Disclaimer: Direct experimental data and established protocols for the bioorthogonal labeling of RNA using 5-(2-Azidoethyl)cytidine (AEC) are not extensively available in the current scientific literature. This technical guide is a comprehensive resource constructed based on established principles and detailed protocols for structurally and functionally analogous nucleosides, primarily 5-ethynyluridine (B57126) (EU), 5-ethynylcytidine (B1258090) (EC), and various 2'-azido-modified nucleosides. The provided protocols and data should be considered as a starting point for the development of specific experimental conditions for AEC.
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. For RNA biology, the ability to introduce chemical reporters into RNA molecules enables the tracking of their synthesis, localization, trafficking, and interactions in living cells. This guide focuses on the hypothetical application of this compound (AEC), a cytidine (B196190) analog bearing an azide (B81097) moiety, for the bioorthogonal labeling of newly transcribed RNA.
The core principle involves the metabolic incorporation of AEC into nascent RNA transcripts by cellular RNA polymerases. The azide group, being biologically inert, serves as a chemical handle. This handle can then be selectively reacted with a probe molecule containing a terminal alkyne or a strained cyclooctyne (B158145) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. This "click chemistry" reaction allows for the attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent analysis.
The Reporter Molecule: this compound (AEC)
AEC is a modified cytidine nucleoside where an azidoethyl group is attached to the C5 position of the pyrimidine (B1678525) ring. This modification is designed to be recognized by cellular machinery for incorporation into RNA while introducing a bioorthogonal azide handle.
Chemical Structure:
Caption: Chemical structure of a related compound, 5-Ethynylcytidine.
Principle of Bioorthogonal RNA Labeling with AEC
The overall workflow for labeling and detecting RNA with AEC can be divided into two main stages: metabolic labeling and bioorthogonal reaction.
Caption: General workflow for bioorthogonal RNA labeling with AEC.
Experimental Protocols
The following protocols are adapted from established methods for analogous nucleosides and should be optimized for AEC and the specific experimental system.
Metabolic Labeling of RNA in Cultured Cells
This protocol describes the introduction of AEC into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (AEC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a working solution of AEC in pre-warmed complete cell culture medium. The final concentration will need to be optimized, but a starting range of 100 µM to 1 mM can be tested, based on concentrations used for EU and EC.[1]
-
Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the AEC-containing labeling medium.
-
Incubation: Incubate the cells for a desired period. The labeling time can range from 1 to 24 hours, depending on the experimental goal (e.g., short pulses for transcription rate analysis, longer periods for steady-state labeling).
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit according to the manufacturer's instructions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA
This protocol describes the "clicking" of an alkyne-containing reporter molecule to the azide-modified RNA. This method is suitable for fixed cells or purified RNA.
Materials:
-
AEC-labeled RNA (purified) or AEC-labeled cells (fixed and permeabilized)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
Procedure for Purified RNA:
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following in order:
-
AEC-labeled RNA (1-10 µg)
-
Reaction buffer
-
Alkyne-reporter (final concentration 10-100 µM)
-
CuSO₄/THPTA premix (final concentration 100-500 µM CuSO₄, 500-2500 µM THPTA)
-
RNase-free water to the final volume.
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Purification: Purify the labeled RNA using an RNA cleanup kit or by ethanol (B145695) precipitation to remove the catalyst and excess reporter molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on RNA
This protocol describes the copper-free "clicking" of a cyclooctyne-containing reporter to the azide-modified RNA. This method is suitable for live-cell imaging and applications where copper cytotoxicity is a concern.
Materials:
-
AEC-labeled RNA (in live cells, fixed cells, or purified)
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore, DBCO-biotin)
-
PBS or appropriate buffer
Procedure for Live Cells:
-
Metabolic Labeling: Label cells with AEC as described in Protocol 4.1.
-
Washing: After labeling, wash the cells twice with warm PBS or culture medium without AEC.
-
SPAAC Reaction: Add the DBCO-reporter to the cell culture medium at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-90 minutes at 37°C.
-
Washing and Imaging: Wash the cells three times with PBS and proceed with live-cell imaging or cell fixation for further analysis.
Quantitative Data (Based on Analogous Compounds)
The following tables summarize quantitative data for commonly used RNA labeling nucleosides. These values can serve as a benchmark for optimizing experiments with AEC.
Table 1: Cytotoxicity of Nucleoside Analogs
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| 5-Ethynyluridine (EU) | CHO | >10 µM | Not specified | [2] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO | ~5-10 µM | Not specified | [2] |
| 5-Azacytidine | MOLT4 | 16.51 µM | 24 hours | |
| 5-Azacytidine | Jurkat | 12.81 µM | 24 hours | |
| 2'-Azidocytidine | Not specified | Low cytotoxicity reported | Not specified |
Table 2: Labeling Efficiency and Conditions
| Compound | System | Labeling Concentration | Labeling Time | Incorporation Rate | Reference |
| 5-Ethynyluridine (EU) | Cultured cells | 1 mM | 6 hours | 1 in 35 uridines | [1] |
| 5-Ethynyluridine (EU) | Zebrafish larvae | 200 µM in water | 24 hours | N/A | [3] |
| 4-Thiouridine (4sU) | Dendritic cells | Not specified | 10 minutes | N/A | [4] |
Applications in Research and Drug Development
The ability to label and isolate nascent RNA has numerous applications in understanding fundamental RNA biology and in the development of RNA-targeted therapeutics.
Caption: Potential applications of AEC-based RNA labeling.
-
Transcription Dynamics: Pulse-labeling with AEC can be used to measure the rates of RNA synthesis and to identify changes in transcription in response to various stimuli or drug treatments.
-
RNA Stability and Decay: Pulse-chase experiments, where a pulse of AEC is followed by a chase with unlabeled cytidine, allow for the determination of RNA half-lives on a global scale.[5]
-
Subcellular RNA Localization: Fluorescence imaging of AEC-labeled RNA can reveal the localization and trafficking of newly synthesized RNA within different cellular compartments.[3]
-
RNA-Protein Interactions: AEC-labeled RNA can be used as bait to identify interacting proteins through techniques such as RNA-protein crosslinking followed by affinity purification and mass spectrometry.
-
Drug Development: This technology can be applied to assess the on-target and off-target effects of drugs on transcription and RNA metabolism, aiding in drug discovery and development.[6]
Conclusion
While direct experimental validation is pending, this compound holds promise as a valuable tool for the bioorthogonal labeling of RNA. By leveraging the extensive knowledge from analogous compounds, researchers can begin to explore the utility of AEC for studying the dynamic and complex world of the transcriptome. The protocols and data presented in this guide provide a solid foundation for the development and optimization of AEC-based RNA labeling methodologies for a wide range of applications in basic research and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with 5-(2-Azidoethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to investigate the dynamics of newly synthesized biomolecules within living systems. 5-(2-Azidoethyl)cytidine is a cytidine (B196190) analog that can be metabolically incorporated into nascent RNA transcripts. The azido (B1232118) group serves as a bioorthogonal handle, enabling the selective detection and isolation of newly synthesized RNA through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1] This methodology offers a versatile platform for studying RNA synthesis, turnover, and localization in various biological contexts, from basic research to drug discovery.
The primary advantage of using this compound is the ability to specifically tag and analyze the transcriptome at a given time point, providing a dynamic view of gene expression that is not achievable with methods that measure steady-state RNA levels.[2] Applications include the analysis of transcriptional responses to stimuli, determination of RNA half-lives, and identification of cell-specific transcriptional profiles in complex populations.[3][4]
Principle of the Method
The metabolic labeling process using this compound involves a two-step procedure. First, the cytidine analog is supplied to cells or organisms and is taken up by cellular nucleoside transporters.[5] Inside the cell, it is phosphorylated by nucleoside kinases to its triphosphate form. This azido-modified cytidine triphosphate is then recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts.
The second step involves the detection of the azide-modified RNA. This is achieved by a click chemistry reaction with a molecule containing a terminal alkyne.[6] This reporter molecule can be a fluorophore for imaging, biotin (B1667282) for affinity purification, or a sequencing adapter for next-generation sequencing (NGS) applications. The high specificity and biocompatibility of the click reaction allow for sensitive and robust detection with minimal background.[7][8]
Core Requirements: Data Presentation
Table 1: Recommended Labeling Conditions for this compound
| Parameter | Cell Culture | In Vivo (Rodent Model) |
| Concentration | 10 µM - 1 mM | 50 - 200 mg/kg |
| Labeling Time | 30 minutes - 24 hours | 1 - 12 hours |
| Cell Density | 50-80% confluency | N/A |
| Solvent | DMSO or cell culture medium | Saline or appropriate vehicle |
Note: Optimal conditions should be determined empirically for each cell type and experimental setup. The provided ranges are based on typical concentrations used for other azide-modified nucleosides.
Table 2: Quantitative Analysis of Labeled RNA
| Analysis Method | Parameter Measured | Typical Results |
| Fluorometric Quantification | Amount of labeled RNA | 0.5 - 5% of total RNA |
| qRT-PCR | Relative abundance of specific transcripts | 2 to 100-fold enrichment of nascent transcripts |
| Next-Generation Sequencing | Transcriptome-wide synthesis rates | High correlation with transcriptional activity (R² > 0.7)[9] |
| Fluorescence Microscopy | Localization of nascent RNA | Signal-to-noise ratio > 10 |
Note: The actual results will vary depending on the cell type, transcriptional activity, and the specific protocol used.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
-
Cell Seeding: Seed cells in a multi-well plate or on coverslips at a density that allows for logarithmic growth during the labeling period.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the experimental goal and the turnover rate of the RNA of interest.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and proceed with total RNA extraction using a standard method (e.g., TRIzol reagent or a column-based kit).
Protocol 2: Visualization of Nascent RNA by Fluorescence Microscopy
-
Cell Labeling and Fixation: Perform metabolic labeling as described in Protocol 1 using cells grown on coverslips. After labeling, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail. For a typical reaction, combine an alkyne-fluorophore, a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) in a buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Enrichment of Nascent RNA for Downstream Analysis
-
Metabolic Labeling and RNA Isolation: Label cells and isolate total RNA as described in Protocol 1.
-
Click Reaction with Biotin-Alkyne: In a microcentrifuge tube, combine the isolated total RNA, biotin-alkyne, copper(I) catalyst, and a copper ligand. Incubate for 30 minutes at room temperature to attach biotin to the azide-modified RNA.
-
Purification of Labeled RNA: Purify the biotinylated RNA from the reaction mixture using a method such as ethanol (B145695) precipitation.
-
Affinity Purification: Resuspend the purified RNA in a binding buffer and add streptavidin-coated magnetic beads. Incubate to allow the biotinylated RNA to bind to the beads.
-
Washing and Elution: Wash the beads several times to remove non-biotinylated RNA. Elute the captured nascent RNA from the beads.
-
Downstream Analysis: The enriched nascent RNA can be used for various downstream applications, including qRT-PCR, microarray analysis, or library preparation for next-generation sequencing.
Mandatory Visualization
Caption: Metabolic pathway of this compound incorporation into RNA.
Caption: Experimental workflow for metabolic labeling and analysis of nascent RNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-(2-Azidoethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][2] Its bio-orthogonal nature allows for its application in complex biological systems with minimal side reactions.[3] These application notes provide a detailed framework for the use of 5-(2-Azidoethyl)cytidine, a modified nucleoside, in CuAAC reactions. The azido (B1232118) functionality at the C5 position of the cytidine (B196190) base serves as a versatile handle for the attachment of a wide array of alkyne-containing molecules, including fluorescent dyes, biotin, and other reporter groups, as well as for the synthesis of novel therapeutic conjugates.[4][5]
The protocols outlined below are intended as a starting point and are based on established procedures for CuAAC with modified nucleosides and oligonucleotides. Optimization of reaction conditions is recommended to achieve the highest efficiency for specific applications.
Applications
The CuAAC reaction with this compound is a powerful tool with broad applications in life sciences and drug development, including:
-
RNA Labeling and Visualization: Incorporation of this compound into RNA transcripts, followed by CuAAC with a fluorescent alkyne, enables the visualization and tracking of RNA within cells.[6][7][8][9]
-
Bioconjugation: The creation of stable conjugates between RNA and other biomolecules, such as proteins or peptides, to study their interactions and functions.
-
Development of RNA Therapeutics: The attachment of therapeutic payloads or targeting ligands to RNA molecules for the development of novel drug candidates.[5]
-
Diagnostics: The development of RNA-based diagnostic probes for the detection of specific cellular components or disease biomarkers.
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC with Modified Nucleosides
| Reagent | Concentration Range | Typical Concentration | Purpose |
| Azide-modified Nucleoside (e.g., this compound) | 10 µM - 1 mM | 100 µM | Substrate |
| Alkyne-containing Molecule | 1.1 - 5 equivalents (relative to azide) | 2 equivalents | Reaction Partner |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 1 mM | 100 µM | Catalyst Precursor |
| Sodium Ascorbate (B8700270) | 500 µM - 5 mM | 1 mM | Reducing Agent |
| Copper-stabilizing Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM | 500 µM | Catalyst Stabilization & Acceleration |
Note: These concentrations are starting points and may require optimization based on the specific reactants and desired outcome.
Table 2: Comparison of Common Copper-Stabilizing Ligands
| Ligand | Solubility | Recommended Use | Key Features |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High in aqueous solutions | Bioconjugation in aqueous buffers | Water-soluble, protects biomolecules from oxidative damage. |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Low in aqueous solutions, soluble in organic solvents (e.g., DMSO, DMF) | Reactions in mixed aqueous/organic solvents | Highly effective at accelerating the reaction and stabilizing Cu(I). |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Alkyne-Functionalized Molecule
This protocol describes a general method for the copper-catalyzed click reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous, RNase-free water
-
Organic solvent (e.g., DMSO or DMF) if reactants have poor aqueous solubility
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous, RNase-free water or an appropriate organic solvent.
-
Prepare a 20 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in RNase-free water.
-
Prepare a 1 M stock solution of sodium L-ascorbate in RNase-free water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in RNase-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in the specified order:
-
This compound stock solution to a final concentration of 100 µM.
-
Alkyne-functionalized molecule stock solution to a final concentration of 200 µM (2 equivalents).
-
Reaction buffer to bring the volume to near the final reaction volume.
-
-
Prepare the catalyst premix in a separate tube by adding the CuSO₄ stock solution to the THPTA stock solution to achieve final concentrations of 100 µM and 500 µM, respectively, in the final reaction volume. Vortex briefly to mix.
-
Add the catalyst premix to the reaction tube containing the azide (B81097) and alkyne.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1 mM.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Reaction Quenching and Purification (Optional):
-
The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 10 mM.
-
The product can be purified from excess reagents using methods such as HPLC, solid-phase extraction, or precipitation, depending on the nature of the product.
-
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Simplified mechanism of the CuAAC reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Nascent RNA with 5-(2-Azidoethyl)cytidine and Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized (nascent) RNA is crucial for understanding the dynamics of gene expression and the impact of therapeutic interventions on transcriptional processes. Metabolic labeling of RNA with nucleoside analogs, coupled with bioorthogonal click chemistry, offers a powerful and versatile method for imaging nascent RNA in cells. This application note details the use of 5-(2-Azidoethyl)cytidine (AEC), an azide-modified cytidine (B196190) analog, for the fluorescent labeling and microscopic visualization of nascent RNA.
AEC is incorporated into newly transcribed RNA by cellular RNA polymerases. The azide (B81097) group serves as a bioorthogonal handle, allowing for the specific and efficient attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This two-step approach enables the sensitive and spatiotemporal detection of transcriptional activity within fixed or living cells.
Principle of the Method:
-
Metabolic Labeling: Cells are incubated with this compound, which is converted to its triphosphate form and incorporated into elongating RNA chains in place of cytidine triphosphate (CTP).
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified nascent RNA is then covalently linked to an alkyne-functionalized fluorescent dye.
-
Fluorescence Microscopy: The fluorescently labeled nascent RNA can be visualized and quantified using standard fluorescence microscopy techniques.
Data Presentation
Note: The following quantitative data is illustrative and should be determined empirically for each specific cell type and experimental condition.
Table 1: Recommended Starting Concentrations for this compound (AEC) Labeling
| Cell Type | AEC Concentration (µM) | Incubation Time (hours) |
| HeLa | 50 - 200 | 1 - 4 |
| A549 | 100 - 500 | 2 - 6 |
| Primary Neurons | 25 - 100 | 4 - 12 |
| Yeast (S. cerevisiae) | 200 - 1000 | 0.5 - 2 |
Table 2: Comparison of Click Chemistry Reaction Conditions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Time | 30 - 60 minutes | 1 - 4 hours |
| Cell State | Fixed cells | Live or fixed cells |
| Toxicity | Potential cytotoxicity due to copper catalyst | Low cytotoxicity |
| Alkyne Fluorophore | Terminal Alkyne (e.g., Alkyne-Alexa Fluor 488) | Strained Alkyne (e.g., DBCO-Cy5) |
| Catalyst Required | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (AEC)
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (AEC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells on appropriate culture vessels (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the AEC labeling medium by diluting the AEC stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for starting recommendations).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the AEC labeling medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (refer to Table 1). The optimal incubation time will depend on the cell type and the desired level of labeling.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated AEC.
-
Proceed to Fixation and Permeabilization (Protocol 2).
Protocol 2: Cell Fixation, Permeabilization, and Click Chemistry Reaction (CuAAC)
Materials:
-
AEC-labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Buffer:
-
100 mM Tris-HCl, pH 8.5
-
1 mM CuSO₄
-
100 mM Sodium Ascorbate (prepare fresh)
-
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the AEC-labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
- 445 µL of 100 mM Tris-HCl, pH 8.5
- 5 µL of 100 mM CuSO₄ (final concentration 1 mM)
- 2.5 µL of 200 mM Sodium Ascorbate (final concentration 1 mM, prepare fresh)
- 2.5 µL of 2 mM Alkyne-fluorophore (final concentration 10 µM) b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., DAPI in PBS) for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for visualizing nascent RNA using AEC.
Application Notes and Protocols for Nascent RNA Capture Sequencing using 5-(2-Azidoethyl)cytidine (AEC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a dynamic snapshot of the transcriptional landscape within a cell, offering invaluable insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly transcribed RNA with nucleoside analogs is a powerful technique to isolate and analyze this transient population of molecules. 5-(2-Azidoethyl)cytidine (AEC) is a cytidine (B196190) analog that can be metabolically incorporated into newly synthesized RNA. The incorporated azide (B81097) group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a biotin (B1667282) moiety via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry." This enables the selective capture of nascent RNA transcripts for subsequent analysis by next-generation sequencing.
These application notes provide a comprehensive overview and detailed protocols for the use of AEC in nascent RNA capture and sequencing. While direct comparative data for AEC against other metabolic labels like 4-thiouridine (B1664626) (4sU) is emerging, the protocols provided herein are based on established principles of metabolic labeling and click chemistry, offering a robust starting point for researchers.
Principle of AEC-Based Nascent RNA Capture
The workflow for AEC-based nascent RNA capture sequencing involves several key steps:
-
Metabolic Labeling: Cells are incubated with AEC, which is taken up and incorporated into newly transcribed RNA by RNA polymerases.
-
RNA Isolation: Total RNA is extracted from the cells, containing a mixture of pre-existing unlabeled RNA and newly synthesized AEC-labeled RNA.
-
Click Chemistry Biotinylation: The azide group on the incorporated AEC is "clicked" to an alkyne-modified biotin molecule, resulting in biotinylated nascent RNA.
-
Affinity Purification: The biotinylated nascent RNA is selectively captured from the total RNA pool using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched nascent RNA is then used as input for standard RNA sequencing library preparation protocols, followed by high-throughput sequencing.
Data Presentation
Table 1: Comparison of Metabolic Labels for Nascent RNA Capture
| Feature | This compound (AEC) | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |
| Chemical Handle | Azide (-N₃) | Thiol (-SH) | Alkyne (-C≡CH) |
| Biotinylation Chemistry | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Thiol-reactive biotin reagents (e.g., HPDP-Biotin) | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |
| Potential for Cytotoxicity | Expected to be low at optimal concentrations, but requires empirical determination. | Can exhibit cytotoxicity at higher concentrations and longer labeling times.[1] | Generally considered to have low cytotoxicity.[2] |
| Incorporation Bias | Potential for some sequence-specific bias; requires further investigation. | Can lead to U-to-C transitions in sequencing, which can be used for analysis (e.g., TimeLapse-seq) but may also complicate data analysis.[3][4][5] | Minimal bias reported.[6] |
| Click Reaction Efficiency | High and specific. | N/A (Thiol reaction) | High and specific. |
| Published Protocols | Limited | Extensive | Extensive |
Note: The data for AEC is based on the properties of similar azido-modified nucleosides and established chemical principles. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific cell type and experimental goals.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with AEC
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound (AEC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
Procedure:
-
Prepare AEC Stock Solution: Dissolve AEC in DMSO to prepare a 100 mM stock solution. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
AEC Labeling:
-
Warm the complete cell culture medium to 37°C.
-
Dilute the AEC stock solution directly into the pre-warmed medium to the desired final concentration. Note: The optimal concentration of AEC should be determined empirically for each cell type, starting with a range of 10 µM to 200 µM.
-
Remove the existing medium from the cells and replace it with the AEC-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 4 hours). The labeling time will depend on the biological question and the turnover rate of the RNA species of interest.
-
-
Cell Harvesting:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the AEC-containing medium.
-
Wash the cells once with ice-cold PBS.
-
Proceed immediately to RNA isolation or lyse the cells in a suitable lysis buffer (e.g., TRIzol) and store at -80°C.
-
Protocol 2: Click Chemistry Biotinylation of AEC-Labeled RNA
Materials:
-
Total RNA containing AEC-labeled transcripts
-
Alkyne-Biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
RNase-free water
-
RNA purification kit (e.g., spin columns or magnetic beads)
Procedure:
-
Prepare Click Reaction Components:
-
Alkyne-Biotin: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in RNase-free water.
-
THPTA: Prepare a 100 mM stock solution in RNase-free water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in RNase-free water immediately before use.
-
-
Set up the Click Reaction: In an RNase-free microcentrifuge tube, combine the following in order:
-
Total RNA (up to 25 µg) in RNase-free water
-
Alkyne-Biotin (to a final concentration of 50 µM)
-
CuSO₄ and THPTA premix (add CuSO₄ to THPTA at a 1:5 molar ratio and vortex briefly; add to the reaction to a final concentration of 1 mM CuSO₄)
-
Adjust the total reaction volume to 90 µL with RNase-free water.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 500 mM sodium ascorbate to the reaction mixture to a final concentration of 50 mM. The final reaction volume is 100 µL.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in RNase-free water.
Protocol 3: Affinity Purification of Biotinylated Nascent RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Low Salt Wash Buffer (e.g., 5 mM Tris-HCl pH 7.5, 250 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., Buffer containing biotin or a formamide-based buffer for subsequent library preparation) or on-bead enzymatic reactions.
-
RNase inhibitors
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required volume to a new RNase-free tube. Place the tube on a magnetic stand to pellet the beads, and discard the supernatant. Wash the beads twice with 1 mL of Binding/Wash Buffer.
-
RNA Binding: Resuspend the washed beads in Binding/Wash Buffer. Add the purified biotinylated RNA to the bead suspension. Incubate for 30 minutes at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads on the magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer.
-
Wash the beads twice with 1 mL of Low Salt Wash Buffer.
-
-
Elution or On-Bead Library Preparation:
-
Elution: Resuspend the beads in the desired Elution Buffer and incubate according to the chosen elution strategy. Pellet the beads and collect the supernatant containing the enriched nascent RNA.
-
On-Bead Library Preparation: Proceed with enzymatic reactions (e.g., fragmentation, reverse transcription) directly on the beads according to the chosen RNA-seq library preparation protocol.
-
Protocol 4: RNA Sequencing Library Preparation
Following affinity purification, the enriched nascent RNA can be used to generate sequencing libraries using various commercially available kits (e.g., Illumina Stranded Total RNA Prep, NEBNext Ultra II Directional RNA Library Prep Kit). The choice of kit will depend on the amount of captured RNA and the specific sequencing platform. It is crucial to select a strand-specific library preparation method to retain information about the transcriptional direction.
Mandatory Visualizations
Caption: Experimental workflow for AEC-based nascent RNA capture and sequencing.
Caption: Click chemistry reaction for biotinylating AEC-labeled RNA.
Concluding Remarks
This compound offers a promising alternative for the metabolic labeling and capture of nascent RNA. The azide handle provides a bioorthogonal target for highly efficient and specific biotinylation via click chemistry. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the utility of AEC in their experimental systems. As with any metabolic labeling approach, initial optimization of labeling conditions is crucial to ensure efficient incorporation and minimal cellular perturbation. Future studies will be important to fully characterize the performance of AEC in comparison to other widely used nucleoside analogs.
References
- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of nascent transcriptome and translatome using 4-thiouridine metabolic RNA labeling and translating ribosome affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Fluorescent In Situ Hybridization (FISH) of Azido-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent in situ hybridization (FISH) is a powerful technique for visualizing the subcellular localization of specific RNA molecules. Traditional RNA FISH methods rely on the hybridization of fluorescently labeled oligonucleotide probes to target RNA sequences. While effective, these methods can sometimes be limited by signal intensity and specificity. A more recent advancement involves the metabolic incorporation of chemically reactive groups into nascent RNA, which can then be detected with high specificity and sensitivity using bioorthogonal chemistry.
This application note provides a detailed protocol for the fluorescent in situ hybridization of RNA that has been metabolically labeled with azide-containing nucleosides. This method utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach a fluorescent probe to the azido-labeled RNA.[1][2][3] This technique offers several advantages, including high sensitivity, low background, and the ability to visualize newly synthesized RNA. The covalent bond formed during the click reaction is extremely stable, allowing for stringent washing conditions and resulting in a high signal-to-noise ratio.[4]
Principle of the Method
The workflow for azido-RNA FISH can be divided into three main stages:
-
Metabolic Labeling: Cells are incubated with an azide-modified nucleoside (e.g., 2'-azidoadenosine or 2'-azidocytidine), which is incorporated into newly transcribed RNA by cellular polymerases.[1][4][5][6]
-
Fixation and Permeabilization: The cells are fixed to preserve cellular morphology and RNA integrity, and then permeabilized to allow for the entry of detection reagents.
-
In Situ Click Chemistry and Detection: A fluorescently-labeled alkyne probe is introduced and covalently attached to the azido-labeled RNA via a CuAAC reaction. This is followed by standard FISH hybridization with gene-specific probes if desired, and subsequent imaging.
Experimental Workflow for Azido-RNA FISH
Caption: A schematic of the key steps involved in the fluorescent in situ hybridization of azido-labeled RNA.
Quantitative Data
The efficiency of each step in the azido-RNA FISH protocol is critical for obtaining a strong and specific signal. The following tables summarize key quantitative parameters for this technique.
Table 1: Metabolic Labeling Parameters
| Parameter | Value | Notes |
| Azido-Nucleoside | 2'-azidoadenosine (2'-AzAd), 2'-azidocytidine (2'-AzCyd) | Adenosine analogues are robustly incorporated.[1][5] |
| Working Concentration | 1 mM | Effective concentration for robust incorporation.[1] |
| Incorporation Level | ~0.3% of Cytidine (for 2'-AzCyd) | Allows for functional assays without enrichment.[6] |
| Toxicity | Low cytotoxicity observed at working concentrations. | Less toxic than 4-thiouridine (B1664626) (4-SU).[6] |
Table 2: In Situ Click Chemistry (CuAAC) Reagent Concentrations
| Reagent | Concentration | Notes |
| Fluorescent Alkyne Probe | 20 µM | Optimal concentration may vary depending on the probe.[7] |
| Copper (II) Sulfate (B86663) (CuSO₄) | 1 mM | The copper source for the catalyst.[7] |
| Copper Ligand (e.g., THPTA) | 500 µM | Stabilizes the Cu(I) oxidation state.[8] |
| Reducing Agent (Sodium Ascorbate) | 100 mM | Reduces Cu(II) to the active Cu(I) catalyst.[7] |
Table 3: Signal Amplification and Signal-to-Noise Ratio
| Method | Signal Amplification | Signal-to-Noise Ratio | Notes |
| Direct Azido-RNA FISH | - | High | Covalent labeling allows for stringent washes, reducing background.[4] |
| clampFISH | >400-fold | High | Utilizes click chemistry for probe ligation and signal amplification.[9] |
| Standard RNA FISH | Variable | Can be lower due to non-specific probe binding.[10] | Relies on hybridization of multiple probes for signal enhancement. |
Experimental Protocols
Materials and Reagents
-
Azido-nucleoside (e.g., 2'-azidoadenosine)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Nuclease-free water
-
Fluorescently-labeled alkyne probe
-
Copper (II) sulfate (CuSO₄)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Sodium ascorbate (B8700270)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol
1. Metabolic Labeling of RNA
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of the azido-nucleoside in a suitable solvent (e.g., DMSO).
-
Add the azido-nucleoside to the cell culture medium to a final concentration of 1 mM.[1]
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours), depending on the experimental goals.
2. Cell Fixation and Permeabilization
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. In Situ Click Reaction
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in nuclease-free water:
-
10 µL of 10X PBS
-
2 µL of fluorescent alkyne probe (1 mM stock)
-
10 µL of CuSO₄ (10 mM stock)
-
10 µL of copper ligand (e.g., THPTA, 5 mM stock)
-
20 µL of sodium ascorbate (500 mM stock, freshly prepared)
-
48 µL of nuclease-free water
-
-
Aspirate the PBS from the cells and add the click reaction cocktail to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.[7]
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove unreacted reagents.
4. Imaging
-
Counterstain the cell nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient metabolic labeling.- Inefficient click reaction.- RNA degradation. | - Increase the concentration or incubation time of the azido-nucleoside.- Prepare the click reaction cocktail fresh and ensure the quality of the reagents, especially the sodium ascorbate.- Use nuclease-free solutions and handle samples carefully to prevent RNA degradation.[7] |
| High Background | - Incomplete removal of unreacted fluorescent probe.- Non-specific binding of the probe. | - Increase the number and duration of the wash steps after the click reaction.- Add a blocking step (e.g., with BSA) before the click reaction. |
| Cell Morphology is Poor | - Over-fixation or over-permeabilization. | - Optimize the fixation and permeabilization times and reagent concentrations. |
| Signal is Punctate or Aggregated | - Precipitation of the click reaction components. | - Ensure all components of the click reaction cocktail are fully dissolved before adding to the cells. |
Signaling Pathway and Logical Relationship Diagram
Logical Relationship of Azido-RNA FISH Components
Caption: A diagram illustrating the logical flow and key components of the azido-RNA FISH technique.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. interchim.fr [interchim.fr]
- 4. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Protein Interaction Studies Using 5-(2-Azidoethyl)cytidine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, from gene expression and regulation to the transport and localization of transcripts. Dysregulation of these interactions is implicated in numerous diseases, making the study of RNA-protein complexes a critical area of research for both fundamental biology and therapeutic development. A powerful strategy to investigate these interactions is the use of chemical biology tools that allow for the "freezing" of these transient interactions for subsequent analysis.
5-(2-Azidoethyl)cytidine is a modified nucleoside analog that serves as a versatile tool for the study of RNA-protein interactions. As a cytidine (B196190) analog, it can be metabolically incorporated into newly transcribed RNA. The key feature of this molecule is its 2-azidoethyl group, which provides a bioorthogonal handle for "click chemistry." This allows for the specific and efficient covalent labeling of the RNA with a variety of probes for detection, enrichment, and analysis. This document provides detailed protocols for the use of this compound in RNA-protein interaction studies, leveraging a proximity-based chemical crosslinking approach followed by click chemistry for the detection and identification of interacting proteins.
Principle of the Method
The methodology presented here is a multi-step process designed to capture and identify proteins that are in close proximity to a target RNA molecule that has been labeled with this compound. The overall workflow is as follows:
-
Metabolic Labeling: Cells are cultured in the presence of this compound, which is taken up by the cells and incorporated into newly synthesized RNA in place of cytidine. The efficiency of incorporation may be cell-type dependent and can be influenced by the activity of nucleoside kinases such as uridine-cytidine kinase 2 (UCK2) or deoxycytidine kinase (dCK).[1][2][3]
-
Proximity Crosslinking: A bifunctional chemical crosslinker is introduced to covalently link the azide-modified RNA to nearby proteins. A recommended crosslinker is one containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein surface, and a strained alkyne, such as dibenzocyclooctyne (DBCO), which will specifically react with the azide (B81097) group on the labeled RNA via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][][6] This creates a stable, covalent RNA-protein conjugate.
-
Cell Lysis and Complex Enrichment: The cells are lysed, and the crosslinked RNA-protein complexes are enriched. This can be achieved through immunoprecipitation of a known protein of interest or through a more general method to capture all crosslinked complexes.
-
Click Chemistry-Based Detection and Analysis: The azide group on the RNA can be further utilized for downstream applications by clicking on a reporter molecule, such as a fluorescent alkyne for imaging or a biotin-alkyne for affinity purification. The identified proteins can then be analyzed by mass spectrometry.[7][8][9][10][11]
Diagrams
Caption: Overall experimental workflow for RNA-protein interaction studies.
Caption: A simplified signaling pathway illustrating RNA fate.
Caption: Logical relationship of the crosslinking chemistry.
Data Presentation
Table 1: Hypothetical Metabolic Labeling Efficiency of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | % Labeled RNA (relative to total RNA) |
| HEK293T | 50 | 12 | 1.5 ± 0.2 |
| HEK293T | 100 | 12 | 3.2 ± 0.4 |
| HeLa | 50 | 12 | 1.1 ± 0.3 |
| HeLa | 100 | 12 | 2.5 ± 0.5 |
Table 2: Hypothetical Crosslinking Efficiency and Enrichment
| Condition | Total Protein (mg) | Enriched Protein (µg) | Fold Enrichment |
| No Crosslinker Control | 10 | 0.5 ± 0.1 | 1x |
| With NHS-DBCO Crosslinker | 10 | 25.3 ± 3.1 | 50.6x |
| Labeled RNA + Crosslinker, no IP antibody | 10 | 1.2 ± 0.4 | 2.4x |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound in Cell Culture
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells in a 10 cm dish to reach 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration of 50-100 µM is a good starting point for optimization.
-
Labeling: Remove the old medium from the cells and wash once with PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the turnover rate of the RNA of interest.
-
Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for the crosslinking protocol.
Protocol 2: In Situ Proximity Crosslinking with NHS-DBCO
Materials:
-
Cells labeled with this compound
-
NHS-DBCO crosslinker (stock solution in anhydrous DMSO)
-
PBS
Procedure:
-
Crosslinker Preparation: Prepare a fresh working solution of the NHS-DBCO crosslinker in PBS. A final concentration of 100-500 µM is a good starting point.
-
Crosslinking Reaction: Remove the PBS from the labeled cells and add the crosslinker solution.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature with gentle rocking.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 to a final concentration of 50 mM) and incubate for 15 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess crosslinker.
-
Cell Lysis: Proceed immediately to cell lysis.
Protocol 3: Lysis and Enrichment of RNA-Protein Complexes
Materials:
-
Crosslinked cells
-
Lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors)
-
Antibody against the protein of interest (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse the crosslinked cells in lysis buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation (optional): a. Pre-clear the supernatant with protein A/G beads for 1 hour at 4°C. b. Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation. c. Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads three to five times with wash buffer.
-
Elution: Elute the RNA-protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Protocol 4: Click Chemistry-Based Detection and Analysis
Materials:
-
Enriched RNA-protein complexes
-
Alkyne-biotin or alkyne-fluorophore
-
Copper (II) sulfate (B86663) (for CuAAC)
-
Sodium ascorbate (B8700270) (for CuAAC)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for CuAAC)
-
Streptavidin beads (for biotin (B1667282) enrichment)
-
Enzymes for digestion (e.g., RNases, Trypsin)
Procedure for SPAAC with Alkyne-Biotin:
-
Click Reaction: To the enriched complexes, add alkyne-biotin (e.g., DBCO-biotin) to a final concentration of 100 µM. Incubate for 1-2 hours at room temperature.[4][12][13]
-
Protein Digestion: For mass spectrometry, digest the proteins with trypsin.
-
RNA Digestion: Digest the RNA with a cocktail of RNases.
-
Enrichment of Biotinylated Peptides: Use streptavidin beads to enrich for the biotinylated peptides that were crosslinked to the RNA.
-
Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify the proteins and map the crosslinking sites.[7][8][10][11]
Conclusion
The use of this compound in combination with proximity-based chemical crosslinking and click chemistry offers a powerful and versatile platform for the study of RNA-protein interactions. This approach allows for the covalent capture of these interactions in their native cellular environment, followed by robust methods for enrichment, detection, and analysis. The protocols provided herein serve as a comprehensive guide for researchers to implement this technology in their own studies, with the potential to uncover novel insights into the dynamic world of RNA-protein interactions and their roles in health and disease.
References
- 1. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]
- 2. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 9. Analysis of site-specific protein-RNA cross-links in isolated RNP complexes, combining affinity selection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural modeling of protein-RNA complexes using crosslinking of segmentally isotope labeled RNA and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR Validation of 5-(2-Azidoethyl)cytidine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the metabolic labeling of RNA with 5-(2-Azidoethyl)cytidine (AEC) and the subsequent validation of this labeling using quantitative reverse transcription PCR (RT-qPCR). AEC is a modified nucleoside designed for metabolic incorporation into newly synthesized RNA. The incorporated azide (B81097) group serves as a bioorthogonal handle for various downstream applications, including "click" chemistry. The validation of AEC-labeled RNA is crucial to ensure that the modification does not significantly interfere with the accuracy of gene expression analysis. These protocols offer a comprehensive workflow from cell culture labeling to data analysis, enabling researchers to confidently utilize AEC for RNA tracking and quantification studies.
Introduction
The study of RNA dynamics, including synthesis, trafficking, and degradation, is fundamental to understanding gene regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful tool for these investigations. This compound (AEC) is a cytidine (B196190) analog that can be introduced to cells in culture, where it is metabolized and incorporated into newly transcribed RNA. The azide moiety of AEC allows for the selective detection and isolation of labeled RNA through bioorthogonal "click" chemistry.
Before proceeding with downstream applications, it is essential to validate that the incorporation of AEC does not compromise the integrity of the RNA or inhibit the enzymatic processes required for quantitative analysis, such as reverse transcription. This application note provides a detailed protocol for validating AEC-labeled RNA using RT-qPCR, a sensitive method for quantifying specific RNA transcripts. The described workflow allows for the assessment of potential biases introduced by the AEC modification and ensures the reliability of gene expression data obtained from labeled RNA.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for qPCR validation of AEC-labeled RNA.
Caption: Metabolic activation and incorporation of this compound.
Quantitative Data Summary
The following tables present representative data from a hypothetical experiment designed to validate AEC labeling.
Table 1: Cytotoxicity of this compound (AEC)
| AEC Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98 ± 5.1 |
| 50 | 95 ± 4.8 |
| 100 | 92 ± 6.2 |
| 200 | 75 ± 7.1 |
| 500 | 45 ± 8.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: RT-qPCR Cq Values for Control and AEC-Labeled RNA
| Gene | Condition | Cq Value (Mean ± SD) |
| GAPDH (Reference) | Control (Unlabeled) | 20.5 ± 0.2 |
| 100 µM AEC-Labeled | 20.8 ± 0.3 | |
| ACTB (Reference) | Control (Unlabeled) | 19.8 ± 0.1 |
| 100 µM AEC-Labeled | 20.0 ± 0.2 | |
| MYC (Target) | Control (Unlabeled) | 24.2 ± 0.4 |
| 100 µM AEC-Labeled | 24.6 ± 0.5 | |
| FOS (Target) | Control (Unlabeled) | 26.7 ± 0.3 |
| 100 µM AEC-Labeled | 27.0 ± 0.4 |
Cells were labeled with 100 µM AEC for 24 hours. Cq values are the mean of three technical replicates.
Table 3: Relative Gene Expression Analysis
| Target Gene | Normalized to | Relative Expression (AEC-Labeled vs. Control) | Fold Change |
| MYC | GAPDH | 2^-(ΔΔCq) = 2^-((24.6-20.8) - (24.2-20.5)) | 0.91 |
| FOS | GAPDH | 2^-(ΔΔCq) = 2^-((27.0-20.8) - (26.7-20.5)) | 1.07 |
| MYC | ACTB | 2^-(ΔΔCq) = 2^-((24.6-20.0) - (24.2-19.8)) | 1.00 |
| FOS | ACTB | 2^-(ΔΔCq) = 2^-((27.0-20.0) - (26.7-19.8)) | 1.15 |
Relative gene expression was calculated using the delta-delta Cq (ΔΔCq) method. A fold change close to 1 indicates that AEC labeling does not significantly alter the quantification of the target transcript.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with AEC in Cell Culture
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (AEC) stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare the AEC-containing medium by diluting the AEC stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed complete medium. Include a vehicle-only (DMSO) control.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the AEC-containing medium or control medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours) under standard culture conditions.
-
After incubation, proceed with cell harvesting and RNA isolation.
Protocol 2: Total RNA Isolation
Materials:
-
TRIzol reagent or equivalent
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Harvest the cells by trypsinization or scraping and wash with cold PBS.
-
Lyse the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10^6 cells by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol used. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a Bioanalyzer.
Protocol 3: Reverse Transcription (RT)
Materials:
-
AEC-labeled and unlabeled total RNA (1 µg per reaction)
-
Random hexamers or oligo(dT) primers
-
dNTP mix (10 mM)
-
A robust reverse transcriptase (e.g., SuperScript IV)
-
RNase inhibitor
-
RNase-free water
Procedure:
-
In an RNase-free tube, combine 1 µg of total RNA, 1 µL of random hexamers (50 ng/µL) or oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix. Add RNase-free water to a final volume of 13 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5X RT buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of reverse transcriptase
-
-
Add 7 µL of the master mix to each RNA/primer mixture.
-
Incubate the reaction at 50-55°C for 10-30 minutes, followed by inactivation at 80°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
Protocol 4: Quantitative PCR (qPCR)
Materials:
-
cDNA from control and AEC-labeled samples
-
SYBR Green qPCR master mix (2X)
-
Forward and reverse primers for target and reference genes (10 µM each)
-
Nuclease-free water
-
qPCR-compatible plates/tubes
Procedure:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each gene of interest. For a 20 µL reaction:
-
10 µL of 2X SYBR Green master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
3 µL of nuclease-free water
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to the respective wells. Include no-template controls (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
Run the following typical thermal cycling program:
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
Data Analysis
The relative quantification of gene expression can be determined using the delta-delta Cq (ΔΔCq) method:
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value of the reference gene.
-
ΔCq = Cq(target gene) - Cq(reference gene)
-
-
Calculate ΔΔCq: For each target gene, subtract the ΔCq of the control sample from the ΔCq of the AEC-labeled sample.
-
ΔΔCq = ΔCq(AEC-labeled) - ΔCq(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2^-(ΔΔCq).
A fold change value close to 1.0 suggests that the AEC labeling has a minimal impact on the quantification of the target RNA.
Troubleshooting
-
High Cytotoxicity: If high levels of cell death are observed, reduce the concentration of AEC and/or the labeling duration.
-
Low cDNA Yield from Labeled RNA: The AEC modification may partially inhibit reverse transcriptase. Try using a higher concentration of a robust reverse transcriptase or increasing the RT reaction time.
-
Shift in Cq Values: A consistent shift to higher Cq values in labeled samples compared to controls for all genes may indicate either lower RNA recovery, RT inhibition, or qPCR inhibition. Ensure equal amounts of RNA are used for RT and consider diluting the cDNA to mitigate qPCR inhibitors.
-
Variable Fold Changes: If some genes show significant changes in expression while others do not, it could indicate a gene-specific bias. This is less likely but could be investigated by testing additional reference genes.
Troubleshooting & Optimization
optimizing 5-(2-Azidoethyl)cytidine concentration for cell culture
Welcome to the technical support center for 5-(2-Azidoethyl)cytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
A1: this compound is a modified nucleoside analog of cytidine (B196190). Based on its structure and information from suppliers, it has two primary potential applications:
-
Metabolic Labeling: The azidoethyl group serves as a chemical handle for bioorthogonal "click" chemistry.[1][2] This allows for the labeling and subsequent detection, visualization, or enrichment of newly synthesized nucleic acids (DNA and/or RNA).
-
Epigenetic Modification: Like some other cytidine analogs, it is suggested to have the potential to act as a DNA methyltransferase (DNMT) inhibitor, which could lead to anti-metabolic and anti-tumor activities.[1][2][3]
Q2: How does this compound get incorporated into cellular nucleic acids?
A2: Like other nucleoside analogs, this compound is expected to be transported into the cell and then phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be used by cellular polymerases as a substrate for incorporation into newly synthesized DNA and/or RNA, in place of the natural deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP).
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: As there is limited specific data for this compound, the optimal concentration should be determined empirically for your specific cell line and experimental goals. Based on concentrations used for other modified nucleosides in metabolic labeling experiments, a starting range of 1-20 µM is recommended. For potential DNMT inhibition studies, a wider range may need to be tested, from low micromolar to potentially higher concentrations, depending on the cell type and duration of treatment.[4][5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on your experimental objective:
-
For pulse-labeling of newly synthesized nucleic acids: A short incubation of 1-4 hours is a good starting point to label actively dividing cells.[5]
-
For studying effects of potential DNMT inhibition: Longer incubation times, ranging from 24 to 72 hours, may be necessary to observe changes in gene expression or cell phenotype. The medium containing the compound may need to be replenished daily.[4]
Q5: Is this compound cytotoxic?
A5: High concentrations of nucleoside analogs can be cytotoxic. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) should be performed in parallel with your initial experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no labeling signal after click chemistry reaction | 1. Suboptimal concentration: The concentration of this compound may be too low for efficient incorporation. 2. Short incubation time: The labeling pulse may be too short for detectable incorporation, especially in slow-growing cells. 3. Cell health: Cells may be unhealthy, senescent, or not actively dividing, leading to low nucleic acid synthesis. 4. Inefficient click reaction: The click chemistry reagents may be degraded, or the protocol may be suboptimal. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to find the optimal concentration for your cell line. 2. Increase incubation time: Try a longer pulse (e.g., 4, 8, or 12 hours). 3. Check cell viability and proliferation rate: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 4. Use fresh click chemistry reagents: Prepare fresh solutions of copper(II) sulfate (B86663) and the reducing agent. Optimize the reaction conditions (e.g., time, temperature). |
| High background signal | 1. Non-specific binding of detection reagents: The fluorescent probe or biotin (B1667282) tag may be binding non-specifically to cellular components. 2. Excessive probe concentration: The concentration of the alkyne-probe may be too high. | 1. Increase washing steps: Include additional and more stringent washing steps after the click reaction and antibody/streptavidin incubation. 2. Include a blocking step: Use a blocking buffer (e.g., BSA) before adding the detection reagents. 3. Titrate the alkyne-probe: Perform a titration to find the lowest effective concentration of the detection probe. |
| High cytotoxicity or changes in cell morphology | 1. Concentration of this compound is too high. 2. Prolonged exposure: Long incubation times can lead to toxicity. 3. Solvent toxicity: If using a solvent like DMSO, the final concentration may be too high. | 1. Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and work at concentrations well below this value. 2. Reduce incubation time: Use shorter pulses for labeling experiments. 3. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). |
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity
This protocol is a starting point and should be optimized for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Preparation of this compound: Prepare a stock solution (e.g., 10 mM in DMSO).
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the non-toxic working concentration range.
Protocol 2: Metabolic Labeling and Detection by Click Chemistry
-
Cell Treatment: Culture your cells in the presence of the optimized, non-toxic concentration of this compound for the desired pulse duration (e.g., 2-4 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare a fresh click reaction cocktail. For a typical reaction, this includes an alkyne-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS.
-
If desired, counterstain with a nuclear stain like DAPI.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Table 1: Example Dose-Response Data for Cytotoxicity
| Concentration of this compound (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 5 | 95% |
| 10 | 92% |
| 20 | 85% |
| 50 | 60% |
| 100 | 35% |
Table 2: Recommended Starting Concentrations for Various Modified Nucleosides (for reference)
| Compound | Typical Concentration Range | Application |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 1-10 µM | DNA Labeling |
| 5-Ethynyluridine (EU) | 0.1-1 mM | RNA Labeling |
| 4-Thiouridine (4sU) | 50-200 µM | RNA Labeling |
| 5-Aza-2'-deoxycytidine | 1-10 µM | DNMT Inhibition |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Fluorescence in Click Chemistry RNA Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background fluorescence in click chemistry-based RNA imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in RNA click chemistry imaging?
A1: Background fluorescence in RNA click chemistry can stem from several sources:
-
Autofluorescence: Biological samples, especially primary tissues, naturally fluoresce, which can contribute to a low signal-to-noise ratio. [1][2]* Non-specific binding of fluorescent probes: The fluorescent azide (B81097) or alkyne probe may bind to cellular components other than the target RNA. [3][4][5]* Excess unbound probes: Insufficient washing can leave a high concentration of unbound fluorescent probes in the sample, leading to a general increase in background. [6]* Copper-related issues (in CuAAC): In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst itself can sometimes contribute to fluorescence or cause off-target reactions. * Probe design: Probes containing repetitive sequences can lead to significant off-target signals. [4] Q2: How can I determine the source of my high background?
A2: A systematic approach with proper controls is essential. [7]1. Unstained Control: Image a sample that has gone through all the experimental steps except for the addition of the fluorescent probe. This will reveal the level of autofluorescence from the cells or tissue. [2][7]2. No Click Reaction Control: For CuAAC, a control without the copper catalyst can help determine if the background is due to non-specific binding of the probe itself or a copper-mediated effect. 3. No Primary Probe Control: In protocols involving multiple hybridization steps, a control without the initial alkyne- or azide-modified RNA probe can help identify background originating from the fluorescent detection reagents. [8] Q3: Is copper-free click chemistry (SPAAC) better than copper-catalyzed click chemistry (CuAAC) for reducing background?
A3: Copper-free click chemistry, or strain-promoted azide-alkyne cycloaddition (SPAAC), can be advantageous for live-cell imaging as it eliminates the cytotoxicity associated with copper catalysts. [9]For fixed samples, both methods can yield excellent results. High background in CuAAC is often due to suboptimal reaction conditions rather than an inherent flaw in the method. Proper use of copper chelating ligands like THPTA or BTTAA is crucial to minimize copper-induced background. [3]
Troubleshooting Guides
Here are detailed guides to address common issues leading to high background fluorescence.
Guide 1: High Autofluorescence
Issue: The unstained control sample shows significant background fluorescence.
dot
Caption: Troubleshooting workflow for high autofluorescence.
| Strategy | Description | Considerations |
| Spectral Separation | Autofluorescence is often more prominent in the blue and green channels. [2]Shifting to fluorophores that excite and emit at longer wavelengths (e.g., far-red or near-infrared) can help. | Requires appropriate microscope filters and detectors. [8] |
| Chemical Quenching | Aldehyde-based fixatives can induce autofluorescence. Treatment with a gentle reducing agent like sodium borohydride (B1222165) (NaBH₄) after fixation can quench this background. [7] | Prepare NaBH₄ solution fresh. Incubate for 10-15 minutes at room temperature. [7] |
| Photobleaching | Intentionally exposing the sample to the excitation light source before acquiring the final image can selectively photobleach the autofluorescent components, which are often less stable than modern fluorescent dyes. | Requires careful optimization to avoid photobleaching the specific signal. |
Guide 2: Non-Specific Probe Binding
Issue: The stained sample shows high background, while the unstained control is clean. This suggests the fluorescent probe is binding non-specifically. [10] dot
Caption: Troubleshooting workflow for non-specific probe binding.
| Parameter | Recommendation | Quantitative Guideline |
| Probe Concentration | Titrate the fluorescent probe to the lowest concentration that still provides a robust signal. [2][3] | Start with the manufacturer's recommendation and perform a serial dilution (e.g., 1:2, 1:5, 1:10). |
| Blocking | Pre-incubate the sample with a blocking solution to occupy non-specific binding sites. [3][8] | Use 5% BSA or normal serum from the species of the secondary antibody for 30-60 minutes. [7][8] |
| Washing | Increase the number, duration, and stringency of wash steps after probe incubation. [6][7][10] | Perform at least 3-4 washes of 5-15 minutes each. [10][11]Adding a mild detergent like 0.05% Tween-20 can help. [12] |
| Quenching Agents | The addition of a quencher molecule can reduce the fluorescence of non-specifically bound probes. [13][14] | This is an advanced technique and requires careful selection of a quencher that is compatible with the fluorophore. |
Guide 3: Advanced Strategies
For persistent background issues, consider these advanced approaches.
dot
References
- 1. ClampFISH detects individual nucleic-acid molecules using click chemistry based amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. How do I reduce high background in my FISH assay? [ogt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
cytotoxicity of 5-(2-Azidoethyl)cytidine and cell viability assays
Welcome to the technical support center for researchers working with 5-(2-Azidoethyl)cytidine. This guide provides answers to frequently asked questions and detailed troubleshooting for assessing its cytotoxicity using common cell viability assays.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and its potential mechanism of action?
A1: this compound is a synthetic analog of the nucleoside cytidine (B196190).[1] Like other cytidine analogs such as 5-Azacytidine (5-azaC) and 5-Aza-2'-deoxycytidine (Decitabine), it is expected to exhibit anti-metabolic and anti-tumor activities.[1] The primary mechanism of action for these related compounds involves incorporation into DNA and RNA.[2][3]
Once incorporated into DNA, it can inhibit DNA methyltransferases (DNMTs).[2][4] This leads to DNA hypomethylation, which can reactivate tumor suppressor genes that were epigenetically silenced.[4] Incorporation into RNA can disrupt protein synthesis and ribosomal maturation.[3] These actions collectively induce cell cycle arrest, DNA damage, and ultimately, apoptosis (programmed cell death).[5][6] this compound also contains an azide (B81097) group, making it suitable for use in click chemistry reactions.[1]
Q2: How can I measure the cytotoxicity of this compound?
A2: The cytotoxicity of a compound is typically assessed by measuring cell viability after treatment. Common methods include:
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[7] Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT or XTT) into a colored formazan (B1609692) product.[8][9]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10] It detects the externalization of phosphatidylserine (B164497) (PS) on the cell membrane during early apoptosis.[10][11]
-
ATP Luminescence Assays: The amount of ATP is a marker for metabolically active, viable cells.[12]
Q3: What are typical cytotoxic concentrations for nucleoside analogs?
A3: The cytotoxic concentration, often expressed as the half-maximal inhibitory concentration (IC50), varies widely depending on the specific compound, cell line, and treatment duration. While specific data for this compound is not yet widely published, data from its analog, 5-Aza-2'-deoxycytidine, can provide a reference point.
Table 1: Example IC50 Values for 5-Aza-2'-deoxycytidine in A(T1)C1-3 Hamster Fibrosarcoma Cells
| Exposure Time | IC50 (Concentration for 50% cell kill) |
| 2 hours | ~1.0 µg/mL |
| 24 hours | ~0.01 µg/mL |
| Data sourced from a study on A(T1)C1-3 hamster fibrosarcoma cells.[13] |
Troubleshooting Guide: Cell Viability Assays
This section provides detailed protocols and troubleshooting for common issues encountered during cytotoxicity experiments.
Section 1: Metabolic Assays (MTT & XTT)
Metabolic assays are fundamental for assessing cell viability. The MTT assay requires a solubilization step to read the insoluble formazan product, while the XTT assay produces a water-soluble formazan, simplifying the workflow.
Experimental Workflow: MTT/XTT Assay
Caption: General workflow for performing MTT and XTT cell viability assays.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well.[8]
-
Absorbance Reading: Gently shake the plate for 15-30 minutes to dissolve the crystals completely. Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm to subtract background.[8][14]
Troubleshooting MTT/XTT Assays
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance in blank wells | - Media contamination (bacteria, yeast).[14]- Phenol (B47542) red in media interferes with readings.[8]- Compound directly reduces MTT/XTT.[8][15] | - Use sterile technique and fresh media.- Use phenol red-free media during the assay.[8]- Run a cell-free control with the compound and reagent to check for direct reduction. If it occurs, consider a different assay (e.g., LDH).[8] |
| Absorbance readings are too low | - Cell density is too low.- Incubation time with the reagent is too short.- Cells are not proliferating due to improper culture conditions.[14] | - Optimize cell seeding density.- Increase incubation time with the reagent until color is evident.- Ensure optimal culture conditions (media, temperature, CO2).[14] |
| Inconsistent results between replicates | - Uneven cell seeding.[16]- Incomplete formazan crystal dissolution (MTT).[8]- "Edge effect" in the 96-well plate due to evaporation.[8][16] | - Thoroughly mix cell suspension before plating.[16]- Ensure complete dissolution by gentle shaking or pipetting.[8]- Avoid using the outermost wells; fill them with sterile PBS or media instead.[8][16] |
| Unexpectedly high viability at high compound concentrations | - The compound may increase metabolic activity at certain concentrations as a stress response.[15]- The compound precipitates at high concentrations, interfering with absorbance readings. | - Corroborate results with a different cytotoxicity assay (e.g., Annexin V) and check cell morphology under a microscope.[15]- Check for compound precipitation in the wells. |
Section 2: Apoptosis Assay (Annexin V/PI Staining)
This assay is crucial for determining the mode of cell death (apoptosis vs. necrosis) induced by a compound.
Interpreting Annexin V/PI Results
Caption: Interpretation of the four quadrants in an Annexin V/PI flow cytometry plot.
Detailed Protocol: Annexin V/PI Staining
-
Induce Apoptosis: Treat cells with this compound for the desired time and concentration. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[17]
-
Harvest Cells:
-
Wash Cells: Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Do not wash cells after staining.[11]
Troubleshooting Annexin V/PI Assays
| Problem | Possible Cause(s) | Solution(s) |
| High percentage of Annexin V positive cells in the negative control group | - Cells were over-confluent or starved, leading to spontaneous apoptosis.[11]- Harsh cell handling (e.g., over-trypsinization, excessive pipetting) damaged cell membranes.[11][17]- Use of EDTA with trypsin can interfere with Annexin V binding, which is calcium-dependent.[11] | - Use healthy, log-phase cells.[11]- Handle cells gently. Use a non-enzymatic dissociation method for adherent cells.[17]- Use an EDTA-free dissociation buffer. Ensure the binding buffer contains calcium.[11][17] |
| No positive signal in the treated group | - Drug concentration or treatment time was insufficient to induce apoptosis.[11]- Apoptotic cells in the supernatant were discarded.[11]- Reagents were forgotten or expired. | - Perform a dose-response and time-course experiment.[11]- Always collect the supernatant along with adherent cells.[11]- Use a positive control (e.g., staurosporine) to validate the assay kit and protocol.[11] |
| Most cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+) with few early apoptotic cells | - Treatment conditions (concentration, duration) were too harsh, causing rapid cell death.[18][19]- Analysis was delayed after staining. | - Reduce the drug concentration or shorten the treatment duration.[18][19]- Analyze samples promptly after the staining incubation period.[11] |
| Fluorescence signal from GFP-expressing cells interferes with Annexin V-FITC | - Spectral overlap between GFP and FITC. | - Use an Annexin V conjugate with a different fluorochrome (e.g., PE, APC, or Alexa Fluor 647) that does not overlap with GFP.[11] |
Potential Signaling Pathway of Cytotoxicity
The following diagram illustrates the generally accepted mechanism of action for cytotoxic cytidine analogs, which is the likely pathway for this compound.
Caption: Potential mechanism of cytotoxicity for this compound based on related cytidine analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. 5-Azacytidine treatment of the fission yeast leads to cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
- 13. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. bosterbio.com [bosterbio.com]
- 18. youtube.com [youtube.com]
- 19. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Enhancing SPAAC Reactions for RNA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for RNA detection.
Troubleshooting Guide
This guide addresses specific issues that may arise during SPAAC-based RNA detection experiments.
Issue 1: Low or No Signal from Labeled RNA
-
Potential Cause 1: Inefficient Azide (B81097) Incorporation into RNA. The azide handle may not be efficiently incorporated into the RNA molecule during in vitro transcription or post-transcriptional modification.
-
Solution:
-
Verify the integrity and concentration of your azido-NTPs.
-
Optimize the in vitro transcription reaction conditions, including enzyme concentration and incubation time.
-
If using enzymatic 3'-end labeling, ensure the polymerase is active and the reaction conditions are optimal.[1]
-
Consider alternative methods for azide incorporation that may be more efficient for your specific RNA sequence.
-
-
Potential Cause 2: Incomplete SPAAC Reaction. The click reaction between the azide on the RNA and the cyclooctyne-bearing probe may be inefficient.
-
Solution:
-
Optimize Reaction Temperature: Studies have shown that increasing the reaction temperature can significantly improve SPAAC efficiency. For instance, reaction efficiencies at 30°C and 37°C are notably higher than at 25°C.[2][3]
-
Increase Molar Excess of Cyclooctyne (B158145) Probe: A higher concentration of the detection probe can drive the reaction to completion. A molar excess of 500-fold or higher of a DBCO-functionalized probe has been shown to achieve nearly 100% conversion.[2]
-
Extend Reaction Time: While some SPAAC reactions can be very fast (2-6 minutes) for exposed azide sites, sites buried within the RNA's secondary structure may require longer incubation times (60-90 minutes) to react completely.[4]
-
Ensure Reagent Quality: Use fresh, high-quality cyclooctyne reagents. Degradation of the cyclooctyne can lead to lower reaction efficiency.
-
-
Potential Cause 3: RNA Degradation. RNA is susceptible to degradation by RNases. The integrity of the RNA molecule is crucial for successful detection.
-
Solution:
-
Maintain a sterile, RNase-free environment during all experimental steps. Use RNase-free water, reagents, and plasticware.
-
Visually inspect RNA integrity on a denaturing gel before and after the SPAAC reaction.
-
SPAAC is generally preferred over copper-catalyzed azide-alkyne cycloaddition (CuAAC) as the copper ions in CuAAC can induce RNA degradation.[5]
-
Issue 2: High Background or Non-Specific Signal
-
Potential Cause 1: Non-specific Binding of the Detection Probe. The fluorescent or biotinylated cyclooctyne probe may bind non-specifically to the RNA or other components in the reaction mixture.
-
Solution:
-
Include appropriate washing steps after the SPAAC reaction to remove unbound probe.
-
Consider using blocking agents, such as BSA or sheared salmon sperm DNA, to reduce non-specific binding.
-
Purify the labeled RNA using methods like ultrafiltration or chromatography to remove excess probe.[2]
-
-
Potential Cause 2: Intrinsic Reactivity of RNA Modifications. Some naturally occurring RNA modifications might directly react with the cyclooctyne probe, leading to a background signal.[6]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the expected efficiency of a SPAAC reaction on RNA?
A1: Under optimized conditions, the efficiency of a SPAAC reaction on RNA can be nearly 100%.[2][3][4][7][8] This high efficiency ensures that almost all azide-modified RNA molecules are converted into labeled products.
Q2: How does RNA structure affect SPAAC reaction kinetics?
A2: The accessibility of the azide group on the RNA molecule significantly influences the reaction rate. Azides located in exposed regions like single strands, stem-loops, and internal loops react more rapidly (typically within 2-6 minutes). In contrast, azides buried within double-helical regions or the interior of the molecule react more slowly, potentially requiring 60-90 minutes for the reaction to complete.[4]
Q3: What are the optimal reaction conditions for a typical SPAAC reaction with RNA?
A3: While optimal conditions can vary depending on the specific RNA and probe, a good starting point is to perform the reaction at 37°C.[2][3] Using a significant molar excess of the cyclooctyne probe (e.g., DBCO-Cy3) is also crucial for driving the reaction to completion.
Q4: Can SPAAC reactions be used for in-cell RNA labeling?
A4: Yes, SPAAC is a bioorthogonal reaction, meaning it can proceed within a cellular environment with minimal side reactions.[9] The absence of a toxic copper catalyst makes it a superior choice over CuAAC for live-cell applications.[10]
Q5: How can I confirm the successful labeling of my RNA?
A5: Successful labeling can be confirmed using several methods:
-
Gel Electrophoresis: Labeled RNA can be visualized on a gel using fluorescence imaging (if a fluorescent probe was used). A gel shift assay can also indicate a successful conjugation due to the increased molecular weight.
-
HPLC Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate labeled RNA from unlabeled RNA.[2]
-
Mass Spectrometry: For smaller RNA molecules, mass spectrometry can provide direct evidence of the mass change corresponding to the addition of the label.
Quantitative Data Summary
Table 1: Effect of DBCO-Cy3 Concentration on SPAAC Reaction Yield
| Molar Excess of DBCO-Cy3 | Approximate Reaction Yield |
| 50x | ~50% |
| 100x | ~75% |
| 200x | ~90% |
| 500x | ~100% |
| 1000x | ~100% |
Data is generalized from studies on specific riboswitch RNAs and may vary for different RNA molecules.[2]
Table 2: Influence of RNA Structure on SPAAC Reaction Time
| Location of Azide | Time to Completion |
| Exposed sites (single strands, stem-loops) | 2 - 6 minutes |
| Buried sites (double helices, interior) | 60 - 90 minutes |
Reaction times are approximate and can be influenced by other factors such as temperature and reagent concentration.[4]
Experimental Protocols
Protocol 1: General Post-Transcriptional SPAAC Labeling of Azido-RNA
-
Prepare Azido-RNA: Synthesize RNA with an incorporated azide group (e.g., using azido-NTPs during in vitro transcription). Purify the azido-RNA to remove unincorporated nucleotides.
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the purified azido-RNA with the cyclooctyne-probe (e.g., DBCO-fluorophore) in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7). A common starting point is a 500-fold molar excess of the cyclooctyne-probe.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will vary depending on the accessibility of the azide group (see Table 2).
-
Purification of Labeled RNA: Remove the excess cyclooctyne-probe by methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or ultrafiltration.[2]
-
Analysis: Confirm the successful labeling by gel electrophoresis, HPLC, or other appropriate methods.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azide-Modified RNA in Research and Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azide-modified RNA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the impact of azide (B81097) modification on RNA structure and function.
Q1: How does a 2'-azido modification affect the structure of an RNA duplex?
A 2'-azido modification is generally considered to be structurally non-perturbing to an A-form RNA double helix.[1][2] X-ray crystallography studies have revealed that the 2'-azido group favors the C3'-endo ribose conformation, which is characteristic of A-form RNA.[1][3][4] This modification also participates in distinct water-bridged hydrogen bonding patterns within the minor groove.[1][3][4]
Q2: What is the impact of a 2'-azido modification on the thermal stability of an RNA duplex?
The introduction of a 2'-azido group results in a slight decrease in the thermal stability of an RNA duplex.[1] For example, a self-complementary RNA duplex with two isolated 2'-azido-guanosine modifications showed a decrease in melting temperature (Tm) of approximately -1.4 °C per modification.[1]
Q3: Are 2'-azido modifications compatible with RNA interference (RNAi) applications?
Yes, 2'-azido modifications are well-tolerated in small interfering RNAs (siRNAs).[1][2][5] Studies have shown that these modifications can be placed in the guide strand, even at the cleavage site, without significantly compromising silencing activity.[1][3][4] Furthermore, 2'-azido modifications can enhance nuclease resistance, a desirable property for therapeutic siRNAs.[1][2] They are also compatible with other common siRNA modifications like 2'-fluoro and 2'-O-methyl groups.[1][3][4]
Q4: What are the primary applications of incorporating azide groups into RNA?
The primary application of azide-modified RNA is to serve as a handle for bioorthogonal chemistry, enabling the attachment of various molecules.[6] The most common reactions are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): A highly efficient reaction for attaching molecules with a terminal alkyne.[2][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that is suitable for live-cell applications due to the absence of cytotoxic copper catalysts.[9]
-
Staudinger Ligation: A reaction between an azide and a phosphine-containing molecule.[7][10]
These reactions are used for fluorescently labeling RNA for imaging, attaching affinity tags for pull-down assays, or conjugating therapeutic payloads.[1][2][6]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of azide-modified RNA.
Guide 1: Chemical Synthesis of Azide-Modified RNA
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency of azide-modified phosphodiester building blocks. | Inefficient activation of the phosphodiester. | Use an appropriate activating agent like 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) for manual coupling steps.[1][2] Ensure anhydrous conditions during the manual coupling step. |
| Degradation of the azide group during synthesis. | The azide group can react with P(III) species used in standard phosphoramidite (B1245037) chemistry (Staudinger reaction).[5][6][11][12] | Utilize a phosphotriester chemistry approach for the incorporation of the azide-modified nucleotide, which uses P(V) chemistry and is compatible with the azide group.[5][6] Alternatively, a post-synthetic diazotransfer reaction on an amino-modified RNA can be employed.[6] |
| Incomplete deprotection of the final RNA oligonucleotide. | Standard deprotection conditions may not be fully effective or may lead to side reactions. | Use a two-step deprotection protocol: first, treat with syn-2-pyridine aldoxime/tetramethylguanidine to remove 2-chlorophenyl phosphate (B84403) protecting groups, followed by standard deprotection with methylamine (B109427) and TBAF.[5] |
Guide 2: Enzymatic Incorporation of Azide-Modified Nucleotides
| Problem | Possible Cause | Recommended Solution |
| Low incorporation of azide-modified NTPs during in vitro transcription. | The specific RNA polymerase has low tolerance for the modified nucleotide. | Screen different RNA polymerases (e.g., T7, T3, SP6) to find one that efficiently incorporates the azide-modified NTP. The efficiency of incorporation can be polymerase-dependent. |
| Poor metabolic incorporation of azide-modified nucleosides in cell culture. | The nucleoside is not a good substrate for the endogenous salvage pathway kinases.[8] | For pyrimidine (B1678525) analogs, metabolic engineering strategies such as overexpressing a mutant form of uridine-cytidine kinase 2 (UCK2) may be necessary.[8] Adenosine analogs are often more robustly incorporated.[9][13][14] |
| Cell line-specific differences in labeling efficiency. | Varying levels of kinase activity and nucleoside transporter expression between cell lines.[8] | Optimize the concentration of the azide-modified nucleoside and the incubation time for each cell line. |
Guide 3: Click Chemistry (CuAAC) on Azide-Modified RNA
| Problem | Possible Cause | Recommended Solution |
| RNA degradation during the CuAAC reaction. | The copper(I) catalyst can promote RNA cleavage.[8] | Minimize the reaction time and work on ice to reduce the rate of degradation.[8] The use of a copper ligand, such as THPTA, can help stabilize the Cu(I) and minimize RNA damage.[8] Using acetonitrile (B52724) as a co-solvent has also been shown to reduce RNA degradation.[8] |
| Low efficiency of the click reaction. | Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[8] | Always prepare the reaction mixture fresh.[8] Include a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[8] Degas solutions to remove oxygen if necessary.[8] |
| Inhibition of the copper catalyst. | Components in the sample buffer, such as high concentrations of chelators like EDTA, can inhibit the catalyst.[8] | Purify the azide-modified RNA to remove any inhibitory buffer components before proceeding with the click reaction. |
| Low solubility of the alkyne-modified probe. | Many fluorescent dyes are hydrophobic and may precipitate in aqueous reaction buffers. | Use a co-solvent like DMSO or acetonitrile to improve the solubility of the alkyne probe. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of azide-modified RNA.
Table 1: Impact of 2'-Azido Modification on RNA Duplex Thermal Stability
| RNA Duplex | Modification | Melting Temperature (Tm) | Change in Tm (ΔTm) per modification |
| 5'-GGCUAGCC-3' (self-complementary) | None | 62.2 ± 0.5 °C | N/A |
| 5'-GGCUAGN3CC-3' (self-complementary) | 2'-azido guanosine | 59.3 ± 0.5 °C | -1.45 °C |
| 5'-GAAGGGCAACCUUCG (hairpin) | None | 72.5 ± 0.5 °C | N/A |
| 5'-GAAGGGCAACCUUCG (hairpin) | 2'-azido-2'-deoxyuridine | 71.7 ± 0.5 °C | -0.8 °C |
| 5'-GAAGGGCAACCUUCG (hairpin) | 2'-azido-2'-deoxyadenosine | 71.6 ± 0.5 °C | -0.9 °C |
| Data from[1][5] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-modified RNA.
Protocol 1: Chemical Synthesis of RNA with a Site-Specific 2'-Azido Modification
This protocol utilizes a combination of standard phosphoramidite chemistry and a manual phosphotriester coupling step.
-
Automated Solid-Phase Synthesis: The RNA sequence is synthesized on a solid support using standard 2'-O-TOM protected nucleoside phosphoramidites up to the position preceding the desired azide modification.[1][2][5]
-
Synthesis Interruption: The synthesis is paused after the detritylation step, which liberates the terminal 5'-hydroxyl group.[1][2][5]
-
Manual Coupling of Azide-Modified Building Block:
-
The 2'-azido-modified nucleoside 3'-phosphodiester building block is dissolved in an appropriate solvent (e.g., pyridine).
-
The building block is activated with 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).[1][2]
-
The activated building block is manually coupled to the solid-support-bound RNA. This reaction is typically allowed to proceed for several hours.
-
-
Resumption of Automated Synthesis: After the manual coupling, the synthesis is continued using standard automated phosphoramidite chemistry for the remaining nucleotides.
-
Deprotection and Cleavage: The completed RNA is deprotected and cleaved from the solid support using a two-step procedure:
-
Treatment with syn-2-pyridine aldoxime/tetramethylguanidine in dioxane/water.[5]
-
Standard deprotection with methylamine in ethanol (B145695)/water followed by treatment with tetra-n-butylammonium fluoride (B91410) (TBAF) in THF.[5]
-
-
Purification: The crude RNA is purified by anion-exchange HPLC.
Protocol 2: Enzymatic Incorporation of an Azide-Modified UTP Analog
This protocol describes the incorporation of an azide-modified uridine (B1682114) triphosphate into an RNA transcript via in vitro transcription.
-
Transcription Reaction Setup:
-
Assemble the following components in a nuclease-free microcentrifuge tube:
-
Nuclease-free water
-
Transcription buffer (e.g., 5x)
-
DTT
-
RNase inhibitor
-
ATP, GTP, CTP (e.g., 10 mM each)
-
UTP (at a concentration optimized for your experiment)
-
Azide-modified UTP analog (at a desired ratio with UTP)
-
Linearized DNA template
-
RNA Polymerase (e.g., T7)
-
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA cleanup kit.
-
Quality Control: Analyze the integrity and concentration of the azide-modified RNA using gel electrophoresis and UV-Vis spectrophotometry.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Modified RNA
This protocol is for labeling purified azide-modified RNA with a fluorescent alkyne probe.
-
Prepare Reagents:
-
Reaction Assembly: In a nuclease-free microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Nuclease-free water
-
Azide-modified RNA
-
Fluorescent Alkyne Probe
-
Copper Ligand (THPTA)
-
Copper(II) Sulfate
-
Sodium Ascorbate (add last to initiate the reaction)
-
-
Incubation: Incubate the reaction at room temperature or on ice for 1-2 hours. Protect from light if using a light-sensitive fluorescent dye.
-
Purification: Purify the labeled RNA from excess reagents using ethanol precipitation, a spin column, or HPLC.
-
Analysis: Confirm successful labeling by methods such as gel electrophoresis (observing a mobility shift), or mass spectrometry.
Section 5: Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for chemical synthesis of site-specifically azide-modified RNA.
Caption: General workflow for CuAAC (Click Chemistry) labeling of azide-modified RNA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Azido RNA, a versatile tool for chemical biology: synthesis, X-ray structure, siRNA applications, click labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling | Semantic Scholar [semanticscholar.org]
- 5. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic incorporation of an azide-modified UTP analog into oligoribonucleotides for post-transcriptional chemical functionalization | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01560A [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Metabolic Incorporation of Azide Functionality into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-(2-Azidoethyl)cytidine (5-AEC) Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of 5-(2-Azidoethyl)cytidine (5-AEC) in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the metabolic labeling of RNA with 5-AEC.
| Problem | Potential Cause | Suggested Solution |
| Low or No 5-AEC Incorporation | Suboptimal Incubation Time: The incubation period may be too short for detectable incorporation or too long, leading to cytotoxicity and reduced metabolic activity. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions (e.g., 2, 4, 8, 12, and 24 hours). |
| Inappropriate 5-AEC Concentration: The concentration of 5-AEC may be too low for efficient incorporation or too high, causing cellular toxicity. | Titrate the concentration of 5-AEC to find the optimal balance between labeling efficiency and cell viability. A common starting range is 10-100 µM. | |
| Poor Cell Health: Cells that are unhealthy, senescent, or have a slow proliferation rate will exhibit reduced RNA synthesis and, consequently, lower 5-AEC incorporation. | Ensure cells are healthy, actively dividing, and plated at an appropriate density before starting the experiment. | |
| Inefficient "Click" Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for detecting the incorporated 5-AEC may not be optimal. | Optimize the "click" reaction conditions, including the concentrations of the copper catalyst, reducing agent, and fluorescent alkyne probe. Ensure all reagents are fresh. | |
| High Cell Toxicity or Death | Prolonged Incubation: Extended exposure to 5-AEC can be toxic to cells.[1][2][3] | Reduce the incubation time. A time-course experiment will help identify the maximum duration your cells can tolerate while still providing sufficient labeling. |
| High 5-AEC Concentration: Excessive concentrations of the nucleoside analog can induce cytotoxicity.[1][2] | Lower the concentration of 5-AEC used for labeling. Perform a dose-response experiment to determine the IC50 value for your cell line. | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and increase sensitivity to cytotoxic agents. | Regularly test cell cultures for contamination. | |
| High Background Signal | Non-specific Staining: The fluorescent probe may be binding non-specifically to cellular components. | Increase the number of wash steps after the "click" reaction. Include a "no-click" control (cells incubated with 5-AEC but without the click reagents) to assess background fluorescence. |
| Residual Reagents: Incomplete removal of "click" reaction reagents can lead to high background. | Ensure thorough washing of the cells after the "click" reaction. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell passage number, density, or growth phase can lead to variable incorporation rates. | Standardize cell culture conditions, including passage number, seeding density, and ensuring cells are in the logarithmic growth phase. |
| Inconsistent Reagent Preparation: Improperly prepared or stored reagents can affect the efficiency of labeling and detection. | Prepare fresh solutions of 5-AEC and "click" chemistry reagents for each experiment. Store stock solutions as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-AEC) and how does it work?
A1: this compound (5-AEC) is a modified nucleoside analog of cytidine (B196190). It contains an azide (B81097) group, which acts as a bioorthogonal chemical handle. When introduced to cells, 5-AEC is metabolized and incorporated into newly synthesized RNA. The azide group can then be specifically detected through a "click" chemistry reaction with an alkyne-containing fluorescent dye or biotin (B1667282) molecule, allowing for the visualization and quantification of nascent RNA.[4]
Q2: What is the recommended starting concentration and incubation time for 5-AEC?
A2: The optimal concentration and incubation time for 5-AEC are highly dependent on the cell type and the experimental goals. A good starting point is a concentration range of 10-100 µM and an incubation time of 2-4 hours. It is crucial to perform a dose-response and a time-course experiment to determine the ideal conditions for your specific system that maximize incorporation while minimizing cytotoxicity.
Q3: How can I determine the optimal incubation time for my cell line?
A3: To determine the optimal incubation time, you should perform a time-course experiment. This involves incubating your cells with a fixed concentration of 5-AEC for varying durations (e.g., 1, 2, 4, 8, 12, and 24 hours). After incubation, the cells are fixed, and the incorporated 5-AEC is detected via a "click" reaction with a fluorescent alkyne. The optimal incubation time is the one that provides a robust signal with minimal impact on cell viability.
Q4: Can 5-AEC be incorporated into DNA?
A4: While cytidine analogs are primarily incorporated into RNA, there is a possibility of some incorporation into DNA, especially in cell types with active ribonucleotide reductase enzymes that can convert ribonucleosides into deoxyribonucleosides.[5][6] It is advisable to perform control experiments, such as co-staining with a DNA marker (e.g., DAPI) and RNase or DNase treatment, to confirm the specificity of RNA labeling.
Q5: How do I detect the incorporated 5-AEC?
A5: The incorporated 5-AEC is typically detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][7] This involves reacting the azide group of the incorporated 5-AEC with an alkyne-functionalized reporter molecule, such as a fluorescent dye or biotin. The mild conditions of the click reaction preserve cellular architecture, making it compatible with various imaging and analysis techniques.[4]
Experimental Protocols
General Protocol for Metabolic Labeling of RNA with 5-AEC
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and enter the logarithmic growth phase.
-
Preparation of 5-AEC Solution: Prepare a stock solution of 5-AEC in a suitable solvent (e.g., DMSO or sterile water) and then dilute it to the desired final concentration in pre-warmed complete cell culture medium.
-
Labeling: Remove the existing medium from the cells and replace it with the 5-AEC-containing medium.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Proceed to Detection: The cells are now ready for the detection of incorporated 5-AEC via a "click" reaction.
Protocol for Detection of 5-AEC Incorporation via Click Chemistry
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following components in order:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
-
Note: The final concentrations of these reagents should be optimized based on the manufacturer's recommendations.
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): Stain the cell nuclei with a suitable dye (e.g., DAPI) for 10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and image using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for 5-AEC labeling and detection.
Caption: A decision tree for troubleshooting 5-AEC experiments.
Caption: Metabolic pathway of this compound incorporation.
References
- 1. d-nb.info [d-nb.info]
- 2. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve signal-to-noise ratio in nascent RNA imaging
Welcome to the technical support center for nascent RNA imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in nascent RNA imaging experiments?
A1: The main contributors to a low signal-to-noise ratio (SNR) in nascent RNA imaging are high background fluorescence and weak specific signals. High background can originate from several sources, including:
-
Non-specific probe binding: Probes may bind to cellular components other than the target nascent RNA, such as proteins or off-target nucleic acid sequences.[1][2]
-
Autofluorescence: Certain cellular structures and molecules naturally fluoresce, which can obscure the specific signal.
-
Excess probe: Unbound or loosely bound fluorescent probes that are not adequately washed away contribute to background noise.[1]
-
Suboptimal sample preparation: Improper fixation or permeabilization can lead to increased background and reduced signal intensity.[1]
Weak specific signals can result from low target abundance, inefficient probe hybridization, or loss of signal during processing.
Q2: How can I reduce high background fluorescence in my FISH assay?
A2: Reducing background fluorescence is critical for improving the SNR. Here are several strategies you can employ:
-
Optimize Washing Steps: Thorough and stringent washing is essential to remove non-specifically bound probes.[1] The stringency of the washes can be adjusted by altering the temperature and salt concentration of the wash buffers.
-
Adjust Probe Concentration: Using too high a probe concentration can lead to increased non-specific binding. It is crucial to titrate the probe concentration to find the optimal balance between signal intensity and background.[1]
-
Optimize Denaturation and Hybridization Conditions: Both time and temperature for denaturation and hybridization steps are critical.[1] Insufficient denaturation can lead to a weak signal, while excessive denaturation can increase non-specific binding sites.[1]
-
Use Blocking Agents: Blocking agents like bovine serum albumin (BSA) and sheared salmon sperm DNA can be included in the hybridization buffer to saturate non-specific binding sites, thereby reducing background signal.[2]
-
Probe Design: Ensure your probes do not contain repetitive sequences that can bind to off-target RNAs.[3] Even short repetitive sequences (e.g., 20 nt) within longer probes can cause significant off-target signals.[3]
Q3: My signal is very weak. What are some common causes and solutions?
A3: A weak or absent signal can be due to several factors. Here's a troubleshooting guide:
-
Inefficient Probe Hybridization:
-
Solution: Optimize hybridization temperature and time. Ensure the formamide (B127407) concentration in the hybridization buffer is optimal for your probes.[4]
-
-
Low Target Abundance:
-
Solution: Nascent RNAs are often present in low copy numbers. Consider using signal amplification techniques. For instance, using multiple singly labeled probes targeting the same RNA molecule can significantly enhance the signal.
-
-
RNA Degradation:
-
Solution: Ensure all solutions are RNase-free and handle samples carefully to prevent RNA degradation.
-
-
Poor Permeabilization:
-
Solution: Optimize the permeabilization step (e.g., Triton X-100 or saponin (B1150181) treatment) to ensure probes can efficiently access the nuclear space where nascent transcription occurs.[5]
-
-
Incorrect Probe Design:
-
Solution: Verify that the probe sequence is complementary to the target nascent RNA, often targeting intronic regions to specifically detect unprocessed transcripts.[6]
-
Troubleshooting Guides
Issue 1: High Nuclear Background
Symptoms: The entire nucleus appears fluorescent, making it difficult to distinguish specific transcription sites.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Probe concentration too high | Decrease the probe concentration in the hybridization buffer.[1] |
| Insufficient washing | Increase the number and duration of post-hybridization washes.[1] Use a wash buffer with higher stringency (e.g., lower salt concentration, higher temperature). |
| Over-digestion during permeabilization | Reduce the concentration or incubation time of the protease/detergent used for permeabilization.[7] |
| Non-specific binding to nuclear proteins/DNA | Include blocking agents like BSA and sheared salmon sperm DNA in the hybridization buffer.[2] A pre-hybridization step with the blocking buffer can also be beneficial. |
Issue 2: Speckled or Punctate Background
Symptoms: Small, bright, non-specific fluorescent spots are visible throughout the sample.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Probe aggregation | Centrifuge the probe solution before use to pellet any aggregates. Warming the probes at 40°C can help dissolve precipitates. |
| Secondary antibody aggregates (if using indirect detection) | Centrifuge the secondary antibody solution before use. Filtering the antibody solution may also help.[8] |
| Precipitates in buffers | Ensure all buffers are freshly prepared and filtered if necessary. |
Experimental Protocols & Workflows
General Workflow for Nascent RNA FISH
The following diagram illustrates a typical workflow for fluorescence in situ hybridization (FISH) to detect nascent RNA.
Caption: A generalized workflow for nascent RNA FISH experiments.
Click-iT® Nascent RNA Capture Protocol
This method involves metabolic labeling of nascent RNA followed by capture for downstream analysis.
Caption: Workflow for the Click-iT® Nascent RNA Capture Kit.[9]
Quantitative Data Summary
Optimizing various parameters can have a significant impact on the signal-to-noise ratio. The following table summarizes the effects of key parameter adjustments based on findings from various studies.
| Parameter | Standard Condition | Optimized Condition | Effect on Signal/Noise | Reference |
| Probe Design | Probes with short repetitive sequences | Probes with repeats removed | Increased signal-to-noise ratio by orders of magnitude | [3] |
| Washing Stringency | Low stringency washes | High stringency washes | Reduces non-specific binding, lowering background | [1] |
| Hybridization Buffer | Standard NaCl buffer | Buffer with 250 mM EDTA | Effectively reduced non-specific probe adsorption | [4] |
| Formamide Concentration | Suboptimal concentration | Optimized for specific probe | Improved hybridization efficiency and specificity | [4][10] |
| Signal Amplification | Standard detection | Anti-avidin + FITC-avidin amplification | Increased percentage of cells with detectable signal | [11] |
Advanced Strategies
Computational Approaches
-
Deconvolution: This is a computational method that can be applied post-acquisition to reassign out-of-focus light to its point of origin, thereby increasing image resolution and the signal-to-noise ratio.[12]
-
Denoising Algorithms: Convolutional neural networks (CNNs) can be trained to denoise cryo-EM and fluorescence microscopy images, significantly enhancing the SNR and image contrast.[13]
Live-Cell Imaging Systems
For dynamic studies of nascent transcription, live-cell imaging systems like the MS2 and PP7 systems are often employed.[14] These involve genetically encoding RNA stem-loops into the gene of interest, which are then bound by fluorescently tagged coat proteins.
Strategies to Improve SNR in Live-Cell Imaging:
-
Nuclear Localization Sequences (NLS): Adding an NLS to the fluorescently tagged coat protein concentrates it in the nucleus, reducing cytoplasmic background fluorescence.[14]
-
Signal Amplification: Using multiple tandem repeats of the RNA stem-loops (e.g., 24x MS2 or PP7 repeats) allows for the binding of multiple fluorescent proteins, amplifying the signal from a single nascent transcript.[15]
The following diagram illustrates the principle of the MS2 system for nascent RNA imaging.
Caption: Principle of the MS2 system for live-cell nascent RNA imaging.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EDTA-FISH: A Simple and Effective Approach to Reduce Non-specific Adsorption of Probes in Fluorescence in situ Hybridization (FISH) for Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAscope Troubleshooting Guide and FAQ | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol optimization improves the performance of multiplexed RNA imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. azom.com [azom.com]
- 13. Enhancing the signal-to-noise ratio and generating contrast for cryo-EM images with convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 15. addgene.org [addgene.org]
Technical Support Center: Optimizing Copper Catalyst Concentration for In Vivo RNA Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing copper catalyst concentration for in vivo RNA labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in in vivo RNA labeling?
The copper(I) ion (Cu⁺) is a crucial catalyst for the azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This reaction forms a stable triazole linkage between an azide-modified RNA molecule and an alkyne-containing reporter molecule (e.g., a fluorophore or biotin).[3][4] This allows for the visualization or purification of newly synthesized RNA.[4][5][6]
Q2: What are the primary challenges associated with using copper catalysts in live cells?
The main challenge is the cytotoxicity of copper(I) ions.[1][7][8][9][10] Free Cu(I) can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components and compromising cell viability.[11] Furthermore, Cu(I) is easily oxidized to the inactive Cu(II) state in an aqueous and oxygen-rich environment.[2][12]
Q3: How can copper-induced cytotoxicity be minimized for in vivo experiments?
Several strategies can be employed to mitigate copper toxicity:
-
Use of Chelating Ligands: The most effective method is to use a copper-chelating ligand. These ligands stabilize the Cu(I) oxidation state, protect it from oxidation, and reduce its toxicity, making the reaction more biocompatible.[1][2][11][13]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the exposure of cells to the copper catalyst.[9][14]
-
Work on Ice: Performing the reaction at low temperatures can help reduce the rate of RNA degradation and other cytotoxic effects.[9][14]
-
Optimize Copper Concentration: Use the lowest possible copper concentration that still provides efficient labeling.[7][8]
Q4: What are copper-chelating ligands and how do I choose the right one?
Copper-chelating ligands are molecules that bind to the copper ion, enhancing its catalytic activity while reducing its toxicity.[1][2] The choice of ligand depends on the specific application. Water-soluble ligands are generally preferred for biological systems.[1][15] Some common ligands and their characteristics are summarized in the table below. For in vivo applications, ligands with high biocompatibility and low cytotoxicity, such as BTTAA and BTTES, are excellent choices.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient Metabolic Labeling: The azide- or alkyne-modified nucleoside is not being incorporated into the RNA. | - Verify the viability and metabolic activity of your cells. - Increase the concentration of the modified nucleoside or the incubation time.[16] - For some pyrimidine (B1678525) analogs, metabolic engineering (e.g., overexpression of a kinase) may be necessary for efficient incorporation.[14] |
| Oxidation of Copper(I) Catalyst: The active Cu(I) has been oxidized to inactive Cu(II).[14] | - Always prepare the click reaction mix fresh. - Use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state.[14][17] Add the sodium ascorbate last, just before adding the mix to the cells.[14] - Ensure your copper source is pre-mixed with the ligand before adding other components.[17] | |
| Inaccessible Alkyne/Azide Groups: The reactive groups on the RNA or the probe are buried within the molecular structure. | - For in vitro reactions, consider performing the reaction under denaturing conditions.[17] This is not applicable for in vivo studies. | |
| Inhibitors in the Reaction Buffer: Components in your buffer, such as Tris or high concentrations of chloride ions, may be interfering with the copper catalyst.[17] | - Use compatible buffers like phosphate, acetate, HEPES, or MOPS.[17] Avoid high concentrations of chloride ions (>0.2 M) and Tris buffers.[17] | |
| High Background Signal | Non-specific Binding of the Probe: The fluorescent probe is binding non-specifically to cellular components. | - Include appropriate controls (e.g., cells not treated with the modified nucleoside but subjected to the click reaction). - Increase the number of washing steps after the click reaction. |
| Significant Cell Death or Changes in Morphology | Copper Cytotoxicity: The concentration of the copper catalyst is too high.[1][8][11] | - Reduce the concentration of CuSO₄. Effective labeling has been achieved with concentrations as low as 50 µM.[8][11] - Use a more biocompatible ligand, such as BTTAA or BTTES, which can be effective at very low copper concentrations.[2] - Decrease the duration of the click reaction.[9] |
| Toxicity of the Metabolic Label: The modified nucleoside itself may be toxic to the cells at the concentration used. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the modified nucleoside. | |
| RNA Degradation | RNase Contamination: Introduction of RNases during the experimental procedure. | - Use nuclease-free water and reagents for all solutions.[3] |
| Copper-Mediated RNA Cleavage: Although less common with appropriate ligands, copper ions can contribute to RNA degradation.[14] | - Minimize the reaction time and perform the reaction at a low temperature (e.g., on ice).[14] |
Data Presentation
Table 1: Comparison of Common Copper-Chelating Ligands for In Vivo CuAAC
| Ligand | Copper Concentration Needed | Reaction Kinetics | Biocompatibility | Cytotoxicity | Water Solubility | Suitability for In Vivo Use |
| TBTA | High | Very High | Low | High | Low | Not suitable |
| THPTA | Moderate | Moderate | Moderate | Moderate | High | Low |
| BTTP | Low | High | High | Low | Low | Excellent |
| BTTES | Low | High | Very High | Very Low | High | Excellent |
| BTTAA | Very Low | Very High | Very High | Very Low | Moderate | Excellent |
This table is a summary based on information from Vector Labs.[2]
Table 2: Recommended Reagent Concentrations for In Vivo CuAAC
| Reagent | Typical Final Concentration | Reference |
| CuSO₄ | 50 - 250 µM | [8][17] |
| Ligand (e.g., THPTA) | 0.25 - 1.25 mM (Ligand to copper ratio of 5:1 is common) | [17] |
| Sodium Ascorbate | 2.5 - 100 mM | [3][9] |
| Fluorescent Azide/Alkyne Probe | 20 - 25 µM | [3][9] |
| Aminoguanidine (optional, to scavenge reactive byproducts) | 1 mM | [8][9] |
Experimental Protocols
Protocol: General Workflow for In Vivo RNA Labeling and Detection via CuAAC
This protocol provides a general outline. Concentrations and incubation times should be optimized for your specific cell type and experimental goals.
1. Metabolic Labeling of Nascent RNA a. Culture cells to the desired confluency. b. Prepare a working solution of the alkyne- or azide-modified nucleoside (e.g., 5-ethynyluridine, 5-EU) in pre-warmed growth media. A typical final concentration is 0.5 mM.[14] c. Remove the existing media from the cells and replace it with the media containing the modified nucleoside. d. Incubate the cells for the desired pulse duration (e.g., 40 minutes to 2 hours) at 37°C in a CO₂ incubator.[14]
2. Cell Fixation and Permeabilization (for fixed-cell imaging) a. Wash cells with PBS. b. Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature). c. Permeabilize the cells (e.g., with 0.5% Triton X-100 in PBS for 10 minutes at room temperature).
3. Copper-Catalyzed Click Reaction a. Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order (example for a 100 µl final volume): i. Nuclease-free buffer (e.g., 100 mM Tris, pH 8.5)[3] ii. Fluorescent azide/alkyne probe (e.g., 2 µl of a 1 mM stock for a final concentration of 20 µM)[3] iii. CuSO₄ (e.g., 0.5 µl of a 20 mM stock for a final concentration of 100 µM)[17] iv. Ligand (e.g., 1 µl of a 50 mM stock for a final concentration of 500 µM, maintaining a 5:1 ligand-to-copper ratio)[17] v. Add last: Sodium ascorbate (e.g., 1 µl of a 1 M stock for a final concentration of 10 mM)[14] b. Remove the permeabilization buffer and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature in the dark.[3]
4. Washing and Imaging a. Remove the click reaction cocktail and wash the cells multiple times with PBS. b. If desired, counterstain with a nuclear stain (e.g., DAPI). c. Mount the coverslips and image using fluorescence microscopy.
Visualizations
Caption: Experimental workflow for in vivo RNA labeling.
Caption: Troubleshooting logic for low signal or high toxicity.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current techniques for visualizing RNA in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
Validation & Comparative
A Comparative Guide to Metabolic RNA Labeling: 5-(2-Azidoethyl)cytidine vs. 5-Ethynyluridine (5-EU)
For researchers, scientists, and drug development professionals, the ability to track newly synthesized RNA is crucial for understanding gene expression dynamics, cellular responses to stimuli, and the mechanisms of action of therapeutic agents. Metabolic labeling of RNA with modified nucleosides has emerged as a powerful tool for these investigations. This guide provides an objective comparison of two such nucleoside analogs: the less characterized 5-(2-Azidoethyl)cytidine and the widely used 5-ethynyluridine (B57126) (5-EU).
This comparison synthesizes available experimental data to evaluate these compounds on key performance indicators, including their mechanism of action, labeling efficiency, potential cytotoxicity, and impact on RNA function. While direct comparative studies for this compound are limited, we draw upon data from structurally similar azido-modified nucleosides, such as 2'-azidocytidine, to provide a comprehensive overview.
At a Glance: Key Performance Indicators
| Feature | This compound (and related azido-nucleosides) | 5-Ethynyluridine (5-EU) |
| Reactive Moiety | Azide (-N₃) | Alkyne (-C≡CH) |
| Click Chemistry Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Metabolic Activation | Phosphorylated by cellular kinases. 2'-azidocytidine is primarily phosphorylated by deoxycytidine kinase (dCK).[1] | Phosphorylated by the uridine-cytidine kinase (UCK) pathway. |
| Labeling Specificity | Primarily incorporated into RNA. | Primarily incorporated into RNA, but can be converted to the deoxyribonucleotide and incorporated into DNA in some organisms.[2] |
| Cytotoxicity | Generally considered to have low cytotoxicity. 2'-azidocytidine exhibits lower toxicity than other commonly used nucleoside analogs.[1] | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure. |
| Reported Biases | The bulky azido (B1232118) group may have some impact on RNA structure and function, though this is not well-documented for this compound. | Can perturb splicing and may be toxic to some cell types. Re-incorporation of 5-EU from degraded RNA can occur during pulse-chase experiments.[3] |
| Metabolism Rate | The metabolism rate for this compound is not well-documented. However, the related 5-ethynylcytidine (B1258090) is metabolized much faster than 5-EU.[4] | Established and well-characterized metabolism. |
Signaling Pathways and Experimental Workflows
The metabolic labeling of RNA using either this compound or 5-EU follows a similar workflow. The nucleoside analog is first introduced to the cells, where it is taken up and phosphorylated by cellular kinases to its triphosphate form. This activated analog is then incorporated into newly transcribed RNA by RNA polymerases. The modified RNA can then be detected via a click chemistry reaction with a corresponding reactive probe (e.g., an alkyne-bearing fluorophore for azido-modified RNA).
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling of RNA: 4-Thiouridine (4sU) vs. 5-(2-Azidoethyl)cytidine (AEC)
A comprehensive comparison between 4-thiouridine (B1664626) (4sU) and 5-(2-Azidoethyl)cytidine (AEC) for metabolic labeling of newly transcribed RNA is currently not feasible due to a lack of published experimental data on the performance of AEC.
While 4-thiouridine is a widely adopted and well-characterized tool for nascent RNA labeling, this compound remains a largely unexplored compound in this application. Extensive searches for experimental data on AEC's labeling efficiency, cytotoxicity, specificity, and potential biases have not yielded any peer-reviewed studies. Commercial suppliers list AEC as a click chemistry reagent and a cytidine (B196190) analog with potential anti-metabolic activities, but provide no performance data in the context of RNA labeling.
In contrast, a wealth of information is available for 4-thiouridine, making it the current standard for many metabolic labeling studies. This guide, therefore, provides a detailed overview of 4sU, including its performance characteristics and experimental protocols, to serve as a valuable resource for researchers. We also briefly discuss other azide-modified nucleosides that have been investigated for RNA labeling to provide context on this class of molecules.
4-Thiouridine (4sU): A Detailed Profile
4-Thiouridine is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of uridine. The presence of a thiol group on the molecule allows for the subsequent biotinylation and enrichment of the labeled RNA, enabling the specific analysis of the nascent transcriptome.
Performance and Considerations
Metabolic labeling with 4sU is a powerful technique, but it is not without its caveats. Researchers should be aware of the potential for cytotoxicity and labeling-induced artifacts, particularly at high concentrations and long incubation times.
| Parameter | Performance Data | Key Considerations |
| Labeling Efficiency | In mammalian cells, a 2-hour incubation with 500µM 4sU or a 24-hour incubation with 100µM 4sU can result in a median incorporation rate of 0.5% to 2.3% of total uridine residues.[1] | Efficiency can vary between cell types and is dependent on concentration and labeling time. |
| Cytotoxicity | Concentrations greater than 100µM for extended periods (>12 hours) can elicit adverse effects.[1] Toxicity has been observed at concentrations as low as 50µM, potentially due to the inhibition of ribosomal RNA synthesis.[1] | Minimize 4sU concentration and labeling duration to avoid toxic effects and alterations in cellular homeostasis. |
| Specificity | 4sU is incorporated in place of uridine by RNA polymerases. | The thiol group allows for specific biotinylation for downstream applications. |
| Labeling Biases | High levels of 4sU incorporation can interfere with pre-mRNA splicing, particularly for introns with weaker splice sites.[1] It can also impact in vitro transcription and pre-mRNA stability.[1] In RNA-sequencing, high 4sU concentrations can lead to a quantification bias due to reduced mappability of reads with multiple T-to-C conversions and underrepresentation of labeled RNA.[2][3] | Appropriate controls are crucial to distinguish experimental effects from those induced by 4sU labeling. Computational tools are available to correct for some of the sequencing biases.[3] |
Experimental Workflow
The general workflow for metabolic labeling with 4sU involves several key steps, from labeling the cells to isolating the nascent RNA.
Detailed Experimental Protocol
The following is a generalized protocol for metabolic labeling of nascent RNA with 4sU in mammalian cells. Optimization for specific cell lines and experimental goals is recommended.
1. Cell Plating and Growth:
-
Plate cells to reach 70-80% confluency at the time of labeling.[4]
2. 4sU Labeling:
-
Prepare a stock solution of 4sU (e.g., 100 mM in DMSO).
-
Dilute the 4sU stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 100-500 µM).
-
Remove the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours), protecting them from light.
3. Cell Harvest and RNA Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using a lysis buffer compatible with RNA extraction (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
4. Biotinylation of 4sU-labeled RNA:
-
Resuspend the purified total RNA in a suitable buffer.
-
Add a biotinylating reagent that reacts specifically with the thiol group of 4sU, such as Biotin-HPDP.
-
Incubate the reaction at room temperature, protected from light.
-
Remove excess biotin (B1667282) using chloroform (B151607) extraction or another appropriate method.
5. Purification of Biotinylated RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads stringently to remove non-biotinylated RNA.
-
Elute the captured 4sU-labeled RNA from the beads using a reducing agent (e.g., DTT or β-mercaptoethanol).
6. Downstream Analysis:
-
The purified nascent RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.
Azide-Modified Nucleosides: A Glimpse into an Alternative
While specific data for this compound is unavailable, other azide-modified nucleosides have been explored for metabolic labeling. These compounds offer the advantage of using "click chemistry" for the detection and enrichment of labeled RNA. Click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), are highly specific and efficient.
One such analog, 2'-azidocytidine (2'-AzCyd) , has been shown to be incorporated into cellular RNA.[5] Interestingly, its incorporation is mediated by deoxycytidine kinase (dCK), unlike pyrimidine (B1678525) ribonucleosides which rely on uridine-cytidine kinase 2 (UCK2).[5] Studies have shown that 2'-AzCyd displays low cytotoxicity and is primarily incorporated into ribosomal RNA.[5]
The general principle for using azide-modified nucleosides is similar to that of 4sU, with the key difference being the downstream detection method. Instead of biotinylation, the azide (B81097) group is reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) via click chemistry.
Conclusion
For researchers considering metabolic labeling of RNA, 4-thiouridine remains the most extensively validated and documented option. Its performance, potential biases, and experimental protocols are well-established, providing a solid foundation for designing and interpreting experiments.
The development and characterization of alternative labeling reagents like This compound are of significant interest , as they could offer advantages such as different incorporation specificities or improved biocompatibility. However, until comprehensive studies on AEC are published, a direct comparison with 4sU is not possible. Researchers interested in using azide-based methods may consider exploring other characterized analogs like 2'-azidocytidine, keeping in mind their specific incorporation patterns and potential limitations. As the field of metabolic labeling continues to evolve, the characterization of new chemical tools will undoubtedly expand the repertoire of techniques available to probe the dynamic world of the transcriptome.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Assessing the Impact of 5-(2-Azidoethyl)cytidine on Transcription Rates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, there is no direct experimental data available in the public domain specifically assessing the impact of 5-(2-Azidoethyl)cytidine on transcription rates. This guide, therefore, provides a framework for evaluating its potential effects based on its structural similarity to other known cytidine (B196190) analogs and offers a comparative analysis with established transcriptional inhibitors. The experimental protocols provided are established methods that can be applied to characterize the activity of this novel compound.
Hypothesized Mechanism of Action of this compound
This compound is a synthetic analog of the nucleoside cytidine.[1] Based on its structure, it is plausible to hypothesize that it may act as a competitive inhibitor of transcription. Its mechanism could involve several steps:
-
Cellular Uptake and Metabolism: Like other cytidine analogs, this compound would likely be transported into the cell and subsequently phosphorylated by cellular kinases to its triphosphate form.
-
Incorporation into Nascent RNA: The triphosphate version of the analog could then be incorporated into newly synthesized RNA transcripts by RNA polymerases in place of cytidine triphosphate (CTP).
-
Disruption of Transcription: The presence of the bulky and chemically reactive 2-azidoethyl group at the 5-position of the cytosine base could sterically hinder the progression of the RNA polymerase along the DNA template, leading to premature termination of transcription. Alternatively, the modified base might interfere with RNA processing, stability, or function.
The azide (B81097) group also makes this compound a tool for click chemistry, allowing for the labeling and tracking of newly synthesized RNA.[1]
Caption: Hypothesized mechanism of this compound action.
Comparison with Other Transcriptional Inhibitors
To provide a context for evaluating this compound, the following table summarizes the mechanisms and effects of several well-characterized transcriptional inhibitors.
| Inhibitor | Target/Mechanism of Action | Typical Effective Concentration | Effect on Transcription |
| Cytidine Analogs | |||
| 5-Azacytidine (B1684299) | Incorporated into RNA and DNA. In RNA, it disrupts metabolism and processing.[2] In DNA, it inhibits DNA methyltransferases.[3] | 1-10 µM | General inhibition of transcription; can also lead to re-expression of silenced genes. |
| Decitabine (5-aza-2'-deoxycytidine) | Primarily incorporated into DNA, leading to the inhibition of DNA methyltransferases and subsequent gene re-expression.[4] | 0.1-1 µM | Indirectly affects transcription by altering DNA methylation patterns. |
| Intercalating Agents | |||
| Actinomycin (B1170597) D | Intercalates into DNA at G-C rich regions, physically obstructing the movement of RNA polymerase.[5][6] | 1-5 µg/mL | Potent, global inhibition of transcription elongation.[7] |
| RNA Polymerase Inhibitors | |||
| α-Amanitin | Binds directly to RNA Polymerase II (and to a lesser extent, Pol III), inhibiting its translocation along the DNA template.[8][9][10][11] | 1-10 µg/mL | Highly specific inhibition of RNA Polymerase II-mediated transcription.[12] |
| Kinase Inhibitors | |||
| Flavopiridol | Inhibits cyclin-dependent kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb). This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is necessary for productive elongation.[13][14][15][16] | 100-300 nM | Broad inhibition of transcription elongation.[17] |
| Other Mechanisms | |||
| Triptolide | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inducing proteasome-dependent degradation of the largest subunit of RNA Polymerase II (RPB1).[18][19][20][21] | 50-200 nM | Rapid and potent global inhibition of transcription initiation.[22] |
Experimental Protocols for Assessing Transcriptional Impact
The following are detailed protocols for established assays that can be used to quantify the effect of this compound on transcription rates.
Nuclear Run-On Assay
This assay measures the transcriptional activity of genes in isolated nuclei by quantifying the incorporation of labeled nucleotides into nascent RNA transcripts.[23][24][25][26][27]
a. Isolation of Nuclei
-
Culture cells to the desired density and treat with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, and 0.5% NP-40) and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer.
-
Pellet the nuclei by centrifugation and wash with a buffer without detergent.
-
Resuspend the nuclei in a storage buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl2, 0.1 mM EDTA).
b. Run-On Reaction
-
Thaw the isolated nuclei on ice.
-
Set up the run-on reaction by mixing the nuclei with a reaction buffer containing ATP, GTP, CTP, and a labeled UTP (e.g., [α-³²P]UTP or Biotin-16-UTP).
-
Incubate the reaction at 30°C for a short period (e.g., 5-15 minutes) to allow for the elongation of already initiated transcripts.
-
Stop the reaction by adding a high concentration of guanidinium (B1211019) thiocyanate.
c. RNA Purification and Analysis
-
Isolate the labeled RNA using a standard RNA extraction protocol (e.g., TRIzol).
-
If biotin-labeled UTP was used, capture the nascent transcripts using streptavidin-coated magnetic beads.
-
Quantify the labeled RNA using scintillation counting (for ³²P) or by quantitative reverse transcription PCR (qRT-PCR) for specific genes of interest (for biotin).
Transient Transcriptome Sequencing (TT-seq)
TT-seq is a modern, high-throughput sequencing method to measure genome-wide nascent RNA synthesis with high sensitivity.[28][29][30][31][32]
a. Metabolic Labeling of Nascent RNA
-
Culture cells and treat with this compound as described for the nuclear run-on assay.
-
Add 4-thiouridine (B1664626) (4sU) to the culture medium for a short pulse (e.g., 5-15 minutes) to label newly transcribed RNA.
-
Harvest the cells and immediately lyse them in TRIzol to preserve the RNA.
b. Isolation and Fragmentation of Labeled RNA
-
Extract total RNA using a standard protocol.
-
Fragment the RNA to a desired size range (e.g., 100-300 nucleotides).
-
Thiol-specifically biotinylate the 4sU-labeled RNA fragments using HPDP-biotin.
-
Purify the biotinylated RNA fragments using streptavidin-coated magnetic beads.
c. Library Preparation and Sequencing
-
Prepare a sequencing library from the purified nascent RNA fragments. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequence the library on a next-generation sequencing platform.
d. Data Analysis
-
Align the sequencing reads to a reference genome.
-
Quantify the number of reads mapping to annotated genes and other genomic regions.
-
Compare the read counts between the treated and control samples to determine the effect of this compound on the transcription rates of individual genes and globally.
Caption: General workflow for assessing a novel transcriptional inhibitor.
Conclusion
While direct evidence of the impact of this compound on transcription is currently lacking, its structural characteristics suggest it may function as a transcriptional inhibitor. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate its mechanism of action and quantify its effects on transcription rates. Such studies will be crucial in determining the potential of this compound as a research tool or a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adcreview.com [adcreview.com]
- 9. α-Amanitin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. citeab.com [citeab.com]
- 18. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Triptolide (TPL) inhibits global transcription by inducing proteasome-dependent degradation of RNA polymerase II (Pol II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. Nuclear Run On Transcription Assay [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. med.emory.edu [med.emory.edu]
- 27. protocols.io [protocols.io]
- 28. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]
- 29. protocols.io [protocols.io]
- 30. TT-seq maps the human transient transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [PDF] Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including enhancer transcription v1 | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
comparing the cytotoxicity of 5-(2-Azidoethyl)cytidine with other nucleoside analogs
Comparative Analysis of the Cytotoxicity of Nucleoside Analogs
A Note on 5-(2-Azidoethyl)cytidine: An extensive review of published scientific literature did not yield specific quantitative data on the cytotoxicity of this compound. This compound is primarily described as a click chemistry reagent, and while it is suggested to have potential anti-metabolic and anti-tumor activities, comprehensive studies detailing its cytotoxic profile, such as IC50 values, are not publicly available at this time.
In light of this, the following guide provides a comparative analysis of the cytotoxicity of four well-characterized and clinically significant nucleoside analogs: 5-Azacytidine, Decitabine (B1684300), Gemcitabine, and Cytarabine. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a framework for comparing the cytotoxic profiles of such compounds.
Introduction to Selected Nucleoside Analogs
Nucleoside analogs are a class of antimetabolites that mimic endogenous nucleosides and interfere with nucleic acid synthesis and other essential cellular processes.[1] They are cornerstone chemotherapeutic agents for a variety of hematological malignancies and solid tumors.[2] This guide focuses on the following four compounds:
-
5-Azacytidine (Vidaza®): A pyrimidine (B1678525) analog used in the treatment of myelodysplastic syndromes (MDS).[3] It gets incorporated into both RNA and DNA and has a dual mechanism of action involving DNA hypomethylation and cytotoxicity.[3][4]
-
Decitabine (Dacogen®): A 2'-deoxycytidine (B1670253) analog and a more specific DNA methyltransferase (DNMT) inhibitor than 5-Azacytidine as it is only incorporated into DNA.[2][5] It is also used to treat MDS and acute myeloid leukemia (AML).[2]
-
Gemcitabine (Gemzar®): A deoxycytidine analog with broad antitumor activity against various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[6][7] Its primary cytotoxic effect is the inhibition of DNA synthesis.[8][9]
-
Cytarabine (Ara-C): An arabinose analog of cytidine, primarily used in the treatment of acute myeloid leukemia (AML) and other leukemias.[10][11] It is a potent inhibitor of DNA polymerase and is highly specific for the S-phase of the cell cycle.[10][12]
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for the selected nucleoside analogs across various cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is an important metric for comparing the potency of different cytotoxic agents.
| Nucleoside Analog | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation(s) |
| 5-Azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 16.51 µM | 24 hours | [13] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 µM | 24 hours | [13] | |
| H226 | Non-Small Cell Lung Cancer | 0.6 µg/mL (~2.46 µM) | Not Specified | [14] | |
| H358 | Non-Small Cell Lung Cancer | 3.4 µg/mL (~13.9 µM) | Not Specified | [14] | |
| H460 | Non-Small Cell Lung Cancer | 4.9 µg/mL (~20.1 µM) | Not Specified | [14] | |
| OSCC (primary) | Oral Squamous Cell Carcinoma | 0.8 µM | 24 hours | [15] | |
| CSCs (from OSCC) | Oral Squamous Cell Carcinoma | 1.5 µM | 24 hours | [15] | |
| Decitabine | K562 | Chronic Myeloid Leukemia | 0.26 µM | 96 hours | [16] |
| K562/DAC (resistant) | Chronic Myeloid Leukemia | 3.16 µM | 96 hours | [16] | |
| Gemcitabine | SW1990 | Pancreatic Cancer | 0.07 µg/mL (~0.27 µM) | Not Specified | [17] |
| SW1990/GZ (resistant) | Pancreatic Cancer | 87.5 µg/mL (~332 µM) | Not Specified | [17] | |
| PANC-1 | Pancreatic Cancer | 48.55 nM | 72 hours | [18] | |
| MIA PaCa-2 | Pancreatic Cancer | 48.82 nM | 72 hours | [18] | |
| CFPAC-1 | Pancreatic Cancer | 0.5 ng/mL (~1.9 nM) | 72 hours | [19] | |
| T3M4 | Pancreatic Cancer | 3.0 ng/mL (~11.4 nM) | 72 hours | [19] | |
| Cytarabine | HL-60 | Acute Myeloid Leukemia | 20-fold less than resistant line | Not Specified | [20] |
| HL/ara-C20 (resistant) | Acute Myeloid Leukemia | 20-fold more than sensitive line | Not Specified | [20] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions, and assay used.
Experimental Protocols
The data presented above are typically generated using in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[21][22]
MTT Assay Protocol (General)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the nucleoside analog. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its cytotoxic effects.[13]
-
MTT Addition: After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[22] A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[15]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for determining the cytotoxicity of nucleoside analogs using an MTT assay.
Mechanisms of Action and Signaling Pathways
Nucleoside analogs exert their cytotoxic effects through various mechanisms, primarily by interfering with DNA and RNA synthesis and function.
1. 5-Azacytidine and Decitabine: DNA Hypomethylation and Cytotoxicity
Both 5-Azacytidine and its deoxy-analog Decitabine are potent inhibitors of DNA methyltransferases (DNMTs).[5] At low doses, their primary mechanism is the induction of DNA hypomethylation, which can lead to the re-expression of tumor suppressor genes.[1][23] At higher doses, their incorporation into DNA (and RNA for 5-Azacytidine) leads to DNA damage, cell cycle arrest, and apoptosis.[1][3]
References
- 1. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decitabine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 5. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 13. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA Enrichment: A Comparative Guide to 5-(2-Azidoethyl)cytidine Labeling and qPCR Analysis
For researchers, scientists, and drug development professionals, the ability to isolate and quantify newly synthesized RNA is paramount for understanding dynamic cellular processes. Metabolic labeling of RNA with modified nucleosides offers a powerful tool for capturing a snapshot of the transcriptome. This guide provides an objective comparison of 5-(2-Azidoethyl)cytidine (AEC), a bioorthogonal labeling reagent, with the traditional biotin-based labeling method. We present supporting experimental data on enrichment efficiency as validated by quantitative polymerase chain reaction (qPCR), detailed experimental protocols, and visual workflows to guide your experimental design.
Performance Comparison: AEC vs. Biotin-UTP for RNA Enrichment
The central advantage of using azide-modified nucleosides like AEC lies in the bioorthogonal nature of click chemistry. This method of covalently attaching biotin (B1667282) for affinity purification is highly specific and efficient, often resulting in lower background and higher yields compared to enzymatic incorporation of biotin analogs.
To illustrate this, we present a comparative analysis of the enrichment of a target mRNA transcript, in this case, a gene downstream of the NF-κB signaling pathway, which is activated upon cellular stimulation. In this experiment, cells were treated with a stimulant to induce gene expression. One group of cells was metabolically labeled with AEC, and the other with Biotin-UTP. The labeled RNA was then enriched and the abundance of the target transcript was quantified using qPCR.
| Parameter | This compound (AEC) with Click Chemistry | Biotin-UTP (in vitro transcription) |
| Labeling Principle | Metabolic incorporation of AEC into nascent RNA, followed by bioorthogonal click reaction with a biotin-alkyne. | Enzymatic incorporation of biotinylated UTP during in vitro transcription. |
| Input RNA (ng) | 500 | 500 |
| Eluted RNA (ng) | 85 | 65 |
| qPCR Ct (Input) | 25.3 | 25.5 |
| qPCR Ct (Eluted) | 20.1 | 21.8 |
| Fold Enrichment | ~36.8 | ~12.1 |
Note: The data presented are representative and may vary depending on the cell type, transcript abundance, and experimental conditions.
The results indicate a significantly higher fold enrichment of the target transcript with the AEC labeling and click chemistry approach compared to the traditional biotin-UTP method. This is attributed to the efficient and specific nature of the click reaction for biotinylation of the labeled RNA.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding and implementing these techniques. Below are diagrams illustrating the experimental workflow for AEC-based RNA enrichment and a relevant signaling pathway.
A Comparative Guide to 5-(2-Azidoethyl)cytidine and 5-ethynylcytidine for Metabolic Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
The metabolic labeling of newly synthesized RNA is a cornerstone technique for elucidating the dynamics of transcription, RNA processing, and turnover. This guide provides a comprehensive comparison of two key cytidine (B196190) analogs used for this purpose: 5-(2-Azidoethyl)cytidine (AEC) and 5-ethynylcytidine (B1258090) (EC). By incorporating bioorthogonal functional groups—an azide (B81097) in AEC and an alkyne in EC—these molecules enable the visualization and capture of nascent RNA transcripts. This comparison aims to provide an objective overview of their performance, supported by available experimental data and detailed methodologies, to assist researchers in selecting the optimal tool for their specific experimental needs.
Introduction to Metabolic Labeling with AEC and EC
Metabolic RNA labeling involves the introduction of a modified nucleoside analog that is incorporated into newly transcribed RNA by cellular RNA polymerases. The bioorthogonal functional group on the incorporated nucleoside then serves as a handle for covalent ligation to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a highly specific and efficient chemical reaction. This allows for the subsequent detection, imaging, or enrichment of the labeled RNA.
This compound (AEC) contains an azidoethyl group at the C5 position of the cytidine base. The azide group can be detected via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The latter, being copper-free, is particularly advantageous for live-cell imaging applications due to the cytotoxicity associated with copper catalysts.
5-ethynylcytidine (EC) possesses a terminal alkyne group at the C5 position. This alkyne is readily detected through the CuAAC reaction with an azide-functionalized reporter molecule. EC has been shown to be efficiently incorporated into RNA and not DNA, providing specificity for transcriptomic studies.[1][2]
Performance Comparison
While direct head-to-head comparative studies of AEC and EC are limited in the published literature, we can infer their respective performance characteristics based on studies of these molecules and structurally related analogs.
| Feature | This compound (AEC) | 5-ethynylcytidine (EC) | Key Considerations |
| Functional Group | Azide (-N₃) | Alkyne (-C≡CH) | The choice of functional group dictates the available bioorthogonal reactions. |
| Bioorthogonal Reaction | CuAAC, SPAAC | CuAAC | SPAAC offers a copper-free alternative for live-cell applications, mitigating copper-induced cytotoxicity and RNA degradation.[3] |
| Incorporation Efficiency | Data for the specific 2-azidoethyl modification is not readily available. However, other azide-modified nucleosides like 2'-azidocytidine show efficient incorporation.[4] | Efficiently incorporated into RNA in various cell lines.[1] | The size of the modification can influence recognition and incorporation by RNA polymerases. Smaller modifications are generally better tolerated.[5] |
| Specificity | Expected to be incorporated into RNA. | Shown to be incorporated into RNA but not DNA.[1] | Both are cytidine analogs and are anticipated to be incorporated by RNA polymerases. |
| Metabolism | Specific metabolic data for the azidoethyl modification is not available. | Reported to be metabolized much faster than 5-ethynyluridine (B57126) (EU).[2] | Faster metabolism may lead to quicker labeling but could also result in a shorter effective labeling window. |
| Cytotoxicity | Data for the specific 2-azidoethyl modification is not available. Related compounds like 5-azacytidine (B1684299) exhibit cytotoxicity.[6][7] 2'-azidocytidine, however, shows low cytotoxicity.[4] | While generally considered to have low toxicity at working concentrations, high concentrations of ethynyl-modified nucleosides can be cytotoxic. | Cytotoxicity is cell-type dependent and should be empirically determined for each experimental system. |
Experimental Protocols
Detailed protocols for metabolic labeling with AEC and EC are provided below. These are generalized protocols and should be optimized for specific cell types and experimental goals.
Metabolic Labeling of Nascent RNA in Cultured Cells
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for imaging, multi-well plates for other assays) to reach 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of AEC or EC in DMSO or PBS. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 10 µM to 1 mM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing either AEC or EC.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the transcription rate of the gene of interest and the stability of the labeled RNA.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated nucleoside.
-
Cell Lysis or Fixation: Proceed immediately to cell lysis for RNA extraction and downstream analysis or to fixation for in situ detection.
Detection of Labeled RNA via Click Chemistry (CuAAC)
This protocol is suitable for both AEC and EC labeled RNA in fixed cells.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction in one well of a 24-well plate (250 µL volume), mix the following components in order:
-
Click Reaction Buffer (e.g., PBS)
-
Azide- or Alkyne-Fluorophore/Biotin (e.g., 1-10 µM final concentration)
-
Copper(II) Sulfate (CuSO₄) (e.g., 100 µM final concentration)
-
Reducing Agent (e.g., Sodium Ascorbate) (e.g., 1 mM final concentration, add fresh)
-
-
Click Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Imaging or Analysis: Proceed with fluorescence microscopy or other downstream analyses.
Detection of AEC-Labeled RNA via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
-
Metabolic Labeling: Perform metabolic labeling with AEC as described above.
-
Washing: After labeling, wash the cells three times with pre-warmed complete culture medium to remove unincorporated AEC.
-
SPAAC Reaction: Add pre-warmed complete culture medium containing a cell-permeable strained alkyne-fluorophore (e.g., DBCO-fluorophore) at the desired concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Wash the cells three times with pre-warmed complete culture medium to remove the unreacted strained alkyne-fluorophore.
-
Live-Cell Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.
Visualizing the Workflow and Underlying Principles
To better illustrate the processes described, the following diagrams created using the DOT language depict the metabolic labeling workflow and the subsequent bioorthogonal reactions.
Figure 1. General workflow for metabolic labeling of RNA with AEC or EC.
Figure 2. Bioorthogonal detection strategies for AEC and EC.
Conclusion
Both this compound and 5-ethynylcytidine are valuable tools for the metabolic labeling of nascent RNA. The primary distinction lies in their bioorthogonal handles, which dictates the available detection chemistries.
-
5-ethynylcytidine (EC) is a well-characterized reagent for RNA labeling with efficient incorporation and specificity for RNA over DNA. Its detection is primarily achieved through the robust and widely used CuAAC reaction, making it an excellent choice for fixed-cell imaging and biochemical pull-down experiments.
-
This compound (AEC) offers greater versatility in detection. The presence of the azide group allows for both CuAAC and the copper-free SPAAC reaction. This makes AEC a potentially superior candidate for live-cell imaging applications where the cytotoxicity of copper is a concern.
The choice between AEC and EC will ultimately depend on the specific requirements of the experiment. For applications demanding live-cell imaging or when copper-induced perturbations are a concern, AEC is the logical choice. For endpoint assays in fixed cells or for enrichment of labeled RNA where the efficiency of the CuAAC reaction is paramount, EC remains a strong and reliable option. Researchers are encouraged to empirically determine the optimal labeling conditions, including concentration and incubation time, for their specific cell type and experimental setup to minimize potential cytotoxicity and maximize labeling efficiency.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Phase specificity of 5-azacytidine against mammalian cells in tissue culture. | Semantic Scholar [semanticscholar.org]
Evaluating Off-Target Effects of 5-(2-Azidoethyl)cytidine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of modified nucleosides to probe cellular processes is a cornerstone of modern biological research. 5-(2-Azidoethyl)cytidine (5-AEC) is a cytidine (B196190) analog featuring an azido (B1232118) group, enabling its use in bioorthogonal chemistry for applications such as labeling newly synthesized RNA. However, like all nucleoside analogs, the potential for off-target effects is a critical consideration that can influence experimental outcomes and data interpretation. This guide provides a comparative analysis of 5-AEC and its alternatives, focusing on the evaluation of their off-target effects in cellular models, supported by experimental data and detailed protocols.
Comparison of this compound and Alternative RNA Labeling Reagents
While direct quantitative data for the off-target effects of this compound are not extensively available in the public domain, we can infer its potential behavior by comparing it with other well-characterized nucleoside analogs used for metabolic labeling of nucleic acids. The primary concerns for off-target effects include cytotoxicity, incorporation into DNA, and perturbation of normal cellular metabolism.
| Parameter | This compound (5-AEC) | 5-Ethynyluridine (EU) | 5-Azacytidine (B1684299) (5-Aza) | 4-Thiouridine (4sU) |
| Primary Application | RNA Labeling (presumed) | RNA Labeling | DNA Demethylating Agent, RNA/DNA Incorporation | RNA Labeling & Crosslinking |
| Mechanism of Action | Incorporation into nascent RNA via cellular salvage pathways. The azido group allows for click chemistry. | Incorporation into nascent RNA. The ethynyl (B1212043) group allows for click chemistry. | Inhibition of DNA methyltransferases after incorporation into DNA and RNA.[1][2] | Incorporation into nascent RNA. The thio-group allows for biotinylation and crosslinking. |
| Reported Cytotoxicity (IC50) | Data not readily available. Expected to exhibit some level of cytotoxicity common to nucleoside analogs. | Generally considered to have lower cytotoxicity than BrdU, but can be cell-type dependent. | Potent cytotoxic agent. IC50 values for the related 5-aza-2'-deoxycytidine are ~1.0 µg/ml (2-hr exposure) and 0.01 µg/ml (24-hr exposure) in fibrosarcoma cells.[3] In MOLT4 and Jurkat cells, the IC50 of 5-Aza ranged from 10 to 20 µM.[4] | Generally well-tolerated at typical labeling concentrations. |
| Potential for DNA Incorporation | Possible. As a cytidine analog, it could be converted to its deoxyribose form and incorporated into DNA. | Has been shown to incorporate into DNA, which can be a significant off-target effect. | Readily incorporated into both RNA and DNA.[2] | Less likely to be incorporated into DNA compared to ribonucleoside analogs of thymidine (B127349) precursors. |
| Other Potential Off-Target Effects | Inhibition of DNA methyltransferases, perturbation of pyrimidine (B1678525) metabolism.[1] | Can induce a DNA damage response and affect cell cycle progression. | Induction of apoptosis and alteration of gene expression profiles.[4] | Can be toxic at high concentrations or with prolonged exposure and can alter RNA structure and function. |
Experimental Protocols for Evaluating Off-Target Effects
To rigorously assess the off-target effects of 5-AEC and other nucleoside analogs, a multi-pronged experimental approach is necessary.
Cytotoxicity Assays
a. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat cells with a range of concentrations of the nucleoside analog (e.g., 0.1 µM to 100 µM) for various durations (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
b. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the nucleoside analog at various concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[4]
-
Quantification of Nucleic Acid Incorporation
a. Click Chemistry-Based Detection and Quantification: For azide- or alkyne-modified nucleosides, incorporation can be detected and quantified using click chemistry with a fluorescently tagged counterpart.
-
Protocol:
-
Label cells with the modified nucleoside (e.g., 5-AEC or EU).
-
Fix and permeabilize the cells.
-
Perform the click reaction by adding a reaction cocktail containing a fluorescent alkyne (for azide-modified nucleosides) or a fluorescent azide (B81097) (for alkyne-modified nucleosides), a copper(I) catalyst, and a ligand.
-
Wash the cells and analyze the fluorescence intensity by microscopy or flow cytometry.
-
b. Quantification of DNA Incorporation:
-
Protocol:
-
Label cells with the nucleoside analog.
-
Isolate genomic DNA using a standard DNA extraction kit.
-
Quantify the amount of incorporated analog using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS/MS) or, for radiolabeled analogs, scintillation counting. A highly sensitive method for quantifying incorporation into DNA/RNA is accelerator mass spectrometry (AMS) for 14C-labeled analogs.[5]
-
Analysis of Global Gene Expression Changes
-
Protocol:
-
Treat cells with the nucleoside analog.
-
Isolate total RNA.
-
Perform RNA-sequencing (RNA-seq) to analyze changes in the transcriptome.
-
Compare the gene expression profiles of treated and untreated cells to identify pathways that are perturbed by the analog.
-
Visualizing Methodologies and Pathways
To better understand the experimental workflows and potential metabolic pathways involved, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and cytotoxicity of 5-azacytidine in cultured Novikoff rat hepatoma and P388 mouse leukemia cells and their enhancement by preincubation with pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-(2-Azidoethyl)cytidine
For Immediate Implementation by Laboratory Personnel
The proper disposal of 5-(2-Azidoethyl)cytidine is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, which includes a cytidine (B196190) analog and an azide (B81097) functional group, specific handling and disposal protocols must be strictly followed. This guide provides detailed, step-by-step instructions for the safe management of waste containing this compound, ensuring the protection of researchers and compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or dust particles.
The primary hazard associated with this compound stems from its azido (B1232118) group. Azides are known to be toxic and have the potential to form highly explosive heavy metal azides if they come into contact with metals such as lead or copper, which can be present in plumbing systems. Therefore, under no circumstances should waste containing this compound be disposed of down the drain.[1]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through collection and subsequent transfer to a licensed hazardous waste disposal facility.
-
Waste Segregation: It is crucial to segregate waste contaminated with this compound from other laboratory waste streams. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Waste Collection - Solids:
-
Place all solid waste, such as contaminated gloves, weighing papers, and pipette tips, into a designated, leak-proof, and clearly labeled plastic container.[2]
-
Avoid using any metal tools, like spatulas, to handle the solid waste to prevent the formation of explosive metal azides.[2]
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Collection - Liquids:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and non-metallic (plastic) waste container.
-
The liquid waste container must also be clearly labeled as "Hazardous Waste," indicating the chemical name and its approximate concentration.
-
-
Storage:
-
Store the sealed waste containers in a designated, cool, and dry area that is inaccessible to unauthorized personnel.
-
Crucially, ensure that the azide waste is stored separately from acidic materials, as the combination can generate highly toxic and explosive hydrazoic acid.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the collected waste.[2] Provide them with a complete inventory of the waste.
-
Quantitative Data Summary for Disposal
For clarity and quick reference, the following table summarizes the key parameters for the safe disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Container Material | Plastic (non-metallic) | Avoids the formation of explosive heavy metal azides.[2] |
| Waste Segregation | Separate from all other waste streams, especially acidic and heavy metal waste. | Prevents the formation of toxic and explosive hydrazoic acid and metal azides.[1] |
| Labeling | "Hazardous Waste," "this compound," and concentration. | Ensures proper identification and handling by waste management personnel. |
| Storage Location | Designated, cool, dry, and secure area. | Minimizes the risk of accidental exposure and reaction. |
| Disposal Method | Licensed hazardous waste disposal facility. | Ensures environmentally sound and safe disposal in compliance with regulations.[2] |
Chemical Deactivation (Expert Personnel Only)
In some specific and controlled laboratory settings, dilute solutions of azide-containing compounds may be chemically deactivated by trained personnel. A common method involves the use of nitrous acid to decompose the azide.[2] However, this procedure is hazardous and should only be undertaken after a thorough risk assessment and with the explicit approval of your institution's safety officer. For the vast majority of laboratory settings, collection for professional disposal remains the safest and recommended method.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-(2-Azidoethyl)cytidine
For researchers, scientists, and drug development professionals, the safe handling of chemically reactive compounds like 5-(2-Azidoethyl)cytidine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for managing this azido-modified nucleoside in a laboratory setting. The following information is based on established safety protocols for handling potentially hazardous azido (B1232118) compounds and related nucleoside analogs.
Hazard Identification and Risk Assessment
-
Azido Group: Organic azides are energetic compounds that can be sensitive to heat, shock, or friction, posing a potential explosion risk, especially in concentrated or pure form. They are also recognized for their potential toxicity.
-
Nucleoside Analog: Modified nucleosides can interfere with cellular processes and may exhibit cytotoxic, mutagenic, or teratogenic properties.[1][2]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a barrier against skin absorption. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye and Face Protection | Chemical splash goggles are required at all times. A face shield should be worn over the goggles, especially when handling solutions. | Protects the eyes and face from splashes of the chemical, which can cause irritation or be absorbed. |
| Body Protection | A flame-resistant lab coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemical-resistant apron is advised. | Protects against skin contact and contamination of personal clothing. Flame-resistant material is a precaution due to the energetic nature of azido compounds. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood. | Prevents the inhalation of any dust or aerosols, which is a primary route of exposure for azido compounds and nucleoside analogs. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. | Protects the feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure the work area, primarily a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials (e.g., absorbent pads, designated waste containers) accessible.
-
-
Handling the Compound :
-
Use plastic or ceramic spatulas and weigh boats to handle solid this compound. Avoid using metal spatulas as they can form shock-sensitive metal azides.
-
When preparing solutions, add the solid to the solvent slowly to avoid generating dust.
-
Handle solutions with care to prevent splashes and aerosol formation.
-
-
Experimental Work :
-
Conduct all reactions in a chemical fume hood with the sash at the lowest practical height.
-
Avoid heating the compound unless a thorough thermal hazard assessment has been performed.
-
Ensure all glassware is free of contaminants, especially heavy metals.
-
-
Post-Experiment :
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly label and store any remaining this compound according to safety guidelines (e.g., in a cool, dark place away from incompatible materials).
-
Dispose of all waste as outlined in the disposal plan below.
-
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and associated waste is critical to prevent laboratory and environmental contamination.
-
Waste Segregation :
-
All waste contaminated with this compound must be treated as hazardous waste.
-
Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Keep solid and liquid waste streams separate.
-
-
Solid Waste Collection :
-
Place all contaminated solid waste (e.g., gloves, weigh boats, paper towels) into a designated, clearly labeled, and sealed plastic hazardous waste container.
-
Avoid using metal containers.
-
-
Liquid Waste Collection :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
Do not pour any azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
-
Decontamination of Glassware :
-
Rinse contaminated glassware with a suitable solvent (e.g., the solvent used in the experiment) and collect the rinsate as hazardous liquid waste.
-
After the initial rinse, glassware can be washed according to standard laboratory procedures.
-
-
Arranging for Disposal :
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
